molecular formula C8H13NO2 B6242273 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one CAS No. 2377033-05-9

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Cat. No.: B6242273
CAS No.: 2377033-05-9
M. Wt: 155.19 g/mol
InChI Key: WDOSMTYTRCZDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one (CAS 2377033-05-9) is a sophisticated spirocyclic building block of significant interest in modern drug discovery efforts. This compound features a spiro-fused system connecting an azetidine ring and a cyclopentane ring, which imposes a rigid, three-dimensional structure . This inherent rigidity is a key advantage, as it reduces the entropic penalty upon binding to biological targets and allows for the precise spatial placement of functional groups, which can lead to improved potency and selectivity in lead compounds . The scaffold possesses a hydroxymethyl group, providing a versatile handle for further synthetic elaboration and diversification, enabling researchers to explore novel chemical space . The incorporation of spirocyclic scaffolds like the 6-azaspiro[3.4]octane core is a established strategy to enhance the physicochemical properties of drug candidates. These structures typically exhibit a higher fraction of sp³ hybridized carbons (Fsp³), which is correlated with improved solubility and metabolic stability . For instance, substituting flat aromatic systems or flexible rings like piperazine with spirocyclic analogues has been shown to lower logD values, improve selectivity profiles, and reduce unwanted cytotoxicity . This makes 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one a valuable template for designing novel therapeutics targeting a range of diseases, and it is closely related to compounds investigated for applications in central nervous system disorders, cancer, and as antimicrobial agents . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2377033-05-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C8H13NO2/c10-4-6-1-8(2-6)3-7(11)9-5-8/h6,10H,1-5H2,(H,9,11)

InChI Key

WDOSMTYTRCZDKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)NC2)CO

Purity

93

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

[1]

Executive Summary

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one (C₈H₁₃NO₂) represents a class of "privileged scaffolds" designed to escape the "flatland" of traditional aromatic drug discovery.[1] By incorporating a spirocyclic junction between a cyclobutane and a pyrrolidone ring, this molecule offers a high fraction of sp3-hybridized carbons (

1

This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold in the development of PROTAC linkers, enzyme inhibitors, and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound features a spiro[3.4]octane core.[1][2][3] The numbering convention assigns the spiro carbon as position 4 (connecting the 4-membered and 5-membered rings).[1] The nitrogen atom is located at position 6 (within the 5-membered lactam ring), and the carbonyl is at position 7.[1] The hydroxymethyl group is attached to position 2 of the cyclobutane ring, creating a linear vector relative to the spiro center.[1]

Table 1: Physicochemical Properties
PropertyValue (Predicted/Exp)Significance
Molecular Formula C₈H₁₃NO₂Fragment-like chemical space.[1]
Molecular Weight 155.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
CLogP -0.8 to -0.3High hydrophilicity; improves oral bioavailability.[1]
TPSA ~49 ŲFavorable for membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 2 (NH, OH)Critical for active site binding.[1]
H-Bond Acceptors 2 (C=O, OH)Versatile interaction points.[1]
Stereochemistry cis/trans isomersC2 and C4 (spiro) relationship creates diastereomers.[1]

Technical Insight: The spiro-fusion introduces significant ring strain (~26 kcal/mol for cyclobutane), which modulates the reactivity of the C2 substituent and the lactam ring.[1] The vector angle between the N-H and the C2-hydroxymethyl group is rigid, allowing for precise "exit vectors" in ligand design [1].[1]

Structural Analysis & Conformation

Unlike flexible aliphatic chains, the 6-azaspiro[3.4]octan-7-one core locks the geometry.[1]

  • Ring A (Cyclobutane): Adopts a puckered "butterfly" conformation to minimize torsional strain.[1] The C2-hydroxymethyl group prefers an equatorial-like orientation to minimize 1,3-diaxial interactions with the spiro bonds.[1]

  • Ring B (Pyrrolidone): The lactam ring is nearly planar, with the Nitrogen atom (N6) serving as a hydrogen bond donor.

  • Vectorization: The C2-hydroxymethyl group projects directly away from the lactam core, making it an ideal handle for attaching E3 ligase ligands in PROTAC design without inducing steric clash at the protein interface.[1]

Synthetic Pathways[7][8][9]

The synthesis of 2-substituted 6-azaspiro[3.4]octan-7-ones typically proceeds via the construction of the spiro-quaternary carbon from a cyclobutanone precursor.[1]

Pathway Logic[7]
  • Core Assembly: The spiro center is formed via a Knoevenagel condensation followed by a reductive cyclization.[1]

  • Functionalization: The hydroxymethyl group is installed either by reducing a pre-existing ester or by hydroboration of an exocyclic alkene.[1]

Diagram 1: Synthetic Workflow

The following directed graph illustrates the primary synthetic route starting from 3-methylene-cyclobutanone .

SynthesisRouteStart3-Methylene-cyclobutanoneStep1Knoevenagel Condensation(Ethyl cyanoacetate, Base)Start->Step1Inter1Unsaturated CyanoesterStep1->Inter1Step2Michael Addition(KCN or HCN source)Inter1->Step2Inter2Spiro-Dinitrile/EsterStep2->Inter2Step3Reductive Cyclization(H2, Raney Ni)Inter2->Step3Core2-Methylene-6-azaspiro[3.4]octan-7-oneStep3->CoreLactam FormationStep4Hydroboration-Oxidation(BH3·THF; H2O2, NaOH)Core->Step4FunctionalizationFinal2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-oneStep4->Final

Caption: Step-wise synthesis of the target scaffold from 3-methylene-cyclobutanone via spiro-lactamization.

Reactivity Profile & Applications

Lactam Nitrogen (N6) Functionalization

The amide nitrogen is nucleophilic only after deprotonation (pKa ~15-17).[1] It serves as the primary attachment point for building larger drug molecules.[1]

  • N-Alkylation: Treat with NaH/DMF and an alkyl halide.[1]

  • Chan-Lam Coupling: Copper-catalyzed coupling with aryl boronic acids to introduce aromatic systems.[1]

Primary Alcohol (C2-CH₂OH) Functionalization

The hydroxymethyl group is a versatile handle:

  • Activation: Conversion to a mesylate/tosylate for nucleophilic displacement (e.g., by amines or thiols).

  • Oxidation: Oxidation to the aldehyde (Dess-Martin Periodinane) or carboxylic acid (Jones Reagent) allows for reductive amination or amide coupling.[1]

  • Etherification: Mitsunobu reaction to couple with phenols.[1]

Diagram 2: Divergent Reactivity

ReactivityCenter2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-oneN_AlkN-Alkylation(NaH, R-X)Center->N_AlkSite N6N_ArylN-Arylation(Cu(OAc)2, Ar-B(OH)2)Center->N_ArylSite N6O_OxOxidation to Acid(Jones Reagent)Center->O_OxSite C2-OHO_ActActivation to LG(TsCl, Et3N)Center->O_ActSite C2-OHProd_LibLibrary GenerationN_Alk->Prod_LibProd_LinkPROTAC LinkerO_Act->Prod_Link

Caption: Divergent synthetic utility of the N6 (lactam) and C2-OH (alcohol) sites.[1]

Experimental Protocols

Protocol A: N-Alkylation (General Procedure)

Objective: Attach a lipophilic tail to the lactam nitrogen.[1]

  • Preparation: Dissolve 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Note: If the hydroxyl group is unprotected, use 2.2 eq of NaH to form the dianion, or protect the alcohol as a TBDMS ether first.[1]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Workup: Warm to RT and stir for 2-4 hours. Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1]

  • Validation: Monitor by LC-MS (Target Mass + R group).

Protocol B: Activation of Hydroxyl Group (Tosylation)

Objective: Convert the -OH to a leaving group for substitution.[1]

  • Reaction: Dissolve substrate (1.0 eq) in DCM. Add Et₃N (2.0 eq) and DMAP (0.1 eq).[1]

  • Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in portions.

  • Completion: Stir at RT for 12 hours.

  • Purification: Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄.[1] Flash chromatography (Hex/EtOAc).[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • BenchChem. (2025).[1][2][3][4] Application Notes for 6-Oxaspiro[3.4]octan-2-one Derivatives. Link

  • BLD Pharm. (2021).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Link

An In-depth Technical Guide to 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Uncharted Chemical Space

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to overcoming the limitations of "flat" aromatic systems. Spirocyclic frameworks, in particular, have emerged as privileged structures, offering a unique combination of structural rigidity, conformational pre-organization, and novel intellectual property opportunities.[1][2][3] This guide focuses on a promising, yet largely unexplored, member of this class: 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one .

A comprehensive search of chemical databases, including CAS registry, indicates that this specific compound is not yet assigned a CAS number and appears to be a novel chemical entity. This guide, therefore, serves as both an introduction to its known identifiers and a forward-looking technical manual for researchers and drug development professionals. We will leverage established synthetic methodologies for analogous structures and predictive models to illuminate the potential of this compound as a valuable building block in the design of next-generation therapeutics.

PART 1: Compound Identification and Physicochemical Profile

While a CAS number is not available, the fundamental identifiers for 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one have been established. These identifiers are crucial for unambiguous communication and in silico modeling.

IdentifierValue
Molecular Formula C₈H₁₃NO₂
IUPAC Name 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one
SMILES C1C(CC12CC(=O)NC2)CO
InChI InChI=1S/C8H13NO2/c10-4-6-1-8(2-6)3-7(11)9-5-8/h6,10H,1-5H2,(H,9,11)
InChIKey WDOSMTYTRCZDKM-UHFFFAOYSA-N
Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable insights into the drug-like properties of a novel compound.[4][5] The predicted properties of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one suggest a favorable profile for drug development, particularly concerning solubility and membrane permeability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 155.19 g/mol Compliant with Lipinski's Rule of Five, favoring good absorption and distribution.
logP -0.9Indicates good aqueous solubility, which is often a challenge for spirocyclic systems.
Topological Polar Surface Area (TPSA) 58.5 ŲSuggests good potential for oral bioavailability and cell membrane permeability.[6]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1The rigid spirocyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.[1][7]

PART 2: Proposed Synthesis and Experimental Protocols

The synthesis of the 6-azaspiro[3.4]octan-7-one core has been approached through various strategies, including the construction of spiro-γ-lactams.[8][9][10][11] Drawing from established methodologies for related spirocyclic systems, we propose a putative synthetic route for 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one.

Proposed Retrosynthetic Analysis

The key challenge lies in the stereoselective installation of the hydroxymethyl group on the cyclobutane ring. A plausible approach involves the synthesis of a suitable cyclobutane-containing building block that can be elaborated into the final spirocyclic lactam.

G Target 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one Lactamization Lactamization Target->Lactamization Amino_acid γ-Amino acid precursor Lactamization->Amino_acid Spiro_cycloaddition Spiro-cycloaddition Amino_acid->Spiro_cycloaddition Cyclobutane_precursor Functionalized cyclobutane Spiro_cycloaddition->Cyclobutane_precursor Hydroxymethylation Hydroxymethylation Cyclobutane_precursor->Hydroxymethylation Cyclobutene Cyclobutene derivative Hydroxymethylation->Cyclobutene

Caption: Proposed retrosynthetic pathway for the target compound.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a conceptual framework based on known transformations in organic synthesis. Researchers should optimize conditions based on experimental observations.

Step 1: Synthesis of a Functionalized Cyclobutane Precursor

  • Starting Material: A commercially available cyclobutanone derivative with a handle for functionalization.

  • Reaction: A Wittig reaction or similar olefination to introduce an exocyclic methylene group.

  • Hydroboration-Oxidation: Treatment with a borane reagent followed by oxidative workup to install a primary alcohol, which will become the hydroxymethyl group.

  • Protection: The resulting alcohol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent interference in subsequent steps.

  • Introduction of the Amino Acid Moiety: The protected cyclobutane is then functionalized to introduce the components necessary for the γ-amino acid structure. This could involve a multi-step sequence, such as allylation followed by ozonolysis and reductive amination.

Step 2: Spiro-Lactamization

  • Deprotection and Cyclization: The protecting groups on the alcohol and the amine are removed, and the resulting amino acid is subjected to lactamization conditions. This can be achieved using standard peptide coupling reagents (e.g., HATU, DCC) or by heating to promote intramolecular condensation.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target compound, 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one.

G cluster_0 Precursor Synthesis cluster_1 Spiro-Lactam Formation A Cyclobutanone derivative B Wittig Reaction A->B C Exocyclic Olefin B->C D Hydroboration-Oxidation C->D E Protected Alcohol D->E F Functionalization E->F G Protected Amino Acid Precursor F->G H Deprotection G->H I Intramolecular Cyclization H->I J 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one I->J

Caption: A conceptual workflow for the synthesis of the target compound.

PART 3: Applications in Medicinal Chemistry and Drug Development

The 6-azaspiro[3.4]octan-7-one scaffold is an emerging motif in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[12][13] The introduction of a hydroxymethyl group to this core offers several potential advantages.

The Role of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional group in drug design.[14][15][16] Its inclusion in the 2-position of the 6-azaspiro[3.4]octan-7-one scaffold can be considered a form of bioisosteric replacement, where it can mimic other functional groups while offering distinct physicochemical properties.[17][18][19]

  • Improved Solubility and Pharmacokinetics: The primary alcohol of the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially enhancing aqueous solubility and improving pharmacokinetic profiles.[15]

  • Novel Vector for Scaffolding: The hydroxymethyl group provides a new vector for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the exploration of a wider chemical space.

  • Enhanced Target Interactions: The hydroxyl group can form key hydrogen bonds with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.

Potential Therapeutic Targets

Given the biological activities of related azaspiro[3.4]octane derivatives, 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one could serve as a valuable starting point for the development of modulators for a range of targets, including:

  • Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists, with potential applications in pain management.[13]

  • Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core has been incorporated into nitrofuran derivatives with promising activity against Mycobacterium tuberculosis.[12]

  • Antimicrobial Agents: Spiro-lactams, in general, have been investigated for their antimicrobial properties.[8]

G cluster_properties Physicochemical Advantages cluster_applications Potential Therapeutic Areas Core 2-(hydroxymethyl)-6- azaspiro[3.4]octan-7-one Solubility Improved Solubility Core->Solubility PK Favorable PK Profile Core->PK Vector New Synthetic Vector Core->Vector Pain Pain Management (Sigma-1 Antagonism) Core->Pain Infection Infectious Diseases (Antitubercular/Antimicrobial) Core->Infection Oncology Oncology (Novel Target Scaffolding) Core->Oncology

Caption: The central role of the target compound in drug discovery.

Conclusion and Future Directions

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one represents an exciting, albeit currently underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, combined with the favorable physicochemical properties imparted by the hydroxymethyl group, makes it a highly attractive building block for the synthesis of novel, drug-like molecules.

As a Senior Application Scientist, I strongly encourage researchers to pursue the synthesis and biological evaluation of this compound and its derivatives. The development of a robust and scalable synthetic route will be the first critical step in unlocking its full potential. Subsequent screening against a diverse range of biological targets is likely to reveal novel activities and pave the way for the development of new and effective therapies. The journey into this uncharted chemical space promises to be a rewarding one.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link][1][7]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

  • Hydroxymethylation. Grokipedia. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PMC. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ResearchGate. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. [Link]

  • Hydroxymethyl group. Grokipedia. [Link]

  • Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. ResearchGate. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. [Link]

  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. [Link]

  • Spiro-γ-lactam compound and its synthetic method and application.
  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. ACS Publications. [Link]

  • Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. ACS Publications. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • 6-azaspiro[3.4]octane-5,7-dione. PubChem. [Link]

  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

Sources

The Azaspiro Advantage: Elevating Fragment-Based Drug Discovery via 3D Scaffolds

[1]

Executive Summary

In the high-attrition landscape of modern drug discovery, "Escaping Flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures—has become a strategic imperative.[1] Azaspiro compounds, particularly strained systems like azaspiro[3.3]heptanes and diazaspiro[3.5]nonanes , represent a privileged class of scaffolds in Fragment-Based Drug Discovery (FBDD).[1]

Unlike traditional flat fragments, azaspiro cores offer high aqueous solubility, defined exit vectors for fragment growing, and superior metabolic stability. This guide provides a technical roadmap for integrating azaspiro compounds into FBDD campaigns, covering structural rationale, library synthesis, and validated case studies such as the menin inhibitor Revumenib .

Part 1: The Structural Advantage (The "Why")

Escaping the "Molecular Obesity" Trap

Traditional FBDD often relies on flat heteroaromatic fragments (e.g., pyrazoles, indoles). While these bind readily, growing them into leads often requires adding lipophilic groups, rapidly inflating Molecular Weight (MW) and Lipophilicity (LogP) without proportional gains in potency—a phenomenon known as "molecular obesity."

Azaspiro scaffolds mitigate this by increasing the Fraction of sp3 Carbons (


)
  • Solubility: The high

    
     character disrupts planar stacking (reducing lattice energy) and enhances solvation, critical for FBDD screening where fragments must be soluble at mM concentrations.
    
  • Vectorization: Rigid spirocycles provide distinct, non-planar exit vectors that allow substituents to explore 3D protein pockets without introducing rotatable bonds (entropic penalty).

Physicochemical Comparison

The following table contrasts a classical flat scaffold with an azaspiro bioisostere.

PropertyPiperidine (Classical)2-Azaspiro[3.3]heptane (Spiro)Impact on FBDD
Geometry Chair conformation (flexible)Puckered/Rigid squaresDefined vectors for growing
Basicity (

)
~11.0~9.6 (Lower)Better membrane permeability
Lipophilicity (LogD) ModerateLowerHigher Ligand Efficiency (LE)
Metabolic Liability High (

-oxidation)
Low (Quaternary carbon block)Extended half-life (

)

Part 2: Strategic Library Design & Synthesis

Synthesis of 1-Azaspiro[3.3]heptanes

Accessing these strained rings requires specialized protocols.[1] The Graf Isocyanate route is the industry standard for generating 1-azaspiro[3.3]heptanes, offering a scalable entry into this chemical space.

Protocol: The Graf Isocyanate [2+2] Cycloaddition

Objective: Synthesize a functionalized 1-azaspiro[3.3]heptane core.

  • Reagents:

    • Substrate: Methylenecyclobutane (or functionalized endocyclic alkene).[1]

    • Reagent: Chlorosulfonyl isocyanate (CSI, Graf’s isocyanate).[2]

    • Reductant: Alane (

      
      )  (Critical: 
      
      
      causes ring cleavage).[1]
  • Step-by-Step Workflow:

    • Step A (Cycloaddition): Dissolve alkene in anhydrous ether at 0°C. Add CSI dropwise. The reaction proceeds via a thermal [2+2] cycloaddition to form a spirocyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -chlorosulfonyl 
      
      
      -lactam.[1][3][4]
    • Step B (Hydrolysis): Treat the intermediate with aqueous sodium sulfite (

      
      ) to remove the sulfonyl group, yielding the free 
      
      
      -lactam (spiro[3.3]heptan-2-one derivative).[1]
    • Step C (Reduction):

      • Caution: Standard reduction with

        
         often cleaves the strained 
        
        
        -lactam ring.[1]
      • Procedure: Generate

        
         in situ (from 
        
        
        +
        
        
        or
        
        
        ).[1] Add the
        
        
        -lactam solution at -78°C and warm to RT.
      • Workup: Quench with Glauber’s salt (

        
        ).[1] Filter and concentrate to obtain the 1-azaspiro[3.3]heptane amine.[1]
        
Synthesis of 2-Oxa-6-azaspiro[3.3]heptanes

For libraries requiring even lower lipophilicity, the oxa-azaspiro variant is preferred.[1]

  • Key Reagent: 3,3-Bis(bromomethyl)oxetane.[1][5]

  • Reaction: Double alkylation of a primary amine (or aniline) with the dibromide in the presence of a base (

    
     or DIPEA) in refluxing ethanol or acetonitrile.
    

Part 3: Visualization of Workflows

Synthesis Pathway: Accessing Strained Spirocycles

The following diagram illustrates the critical decision points in synthesizing spirocyclic fragments, highlighting the specific reduction conditions required to preserve the strained ring.

SynthesisWorkflowStartStart: MethylenecyclobutaneReaction1Step 1: [2+2] Cycloaddition(Chlorosulfonyl Isocyanate)Start->Reaction1IntermediateIntermediate:Spirocyclic Beta-LactamReaction1->IntermediateDecisionStep 2: Reduction StrategyIntermediate->DecisionFailPathReagent: LiAlH4Result: Ring CleavageDecision->FailPathAvoidSuccessPathReagent: Alane (AlH3)Result: Ring PreservationDecision->SuccessPathPreferredFinalTarget: 1-Azaspiro[3.3]heptaneSuccessPath->Final

Caption: Synthesis of 1-azaspiro[3.3]heptane via Graf isocyanate. Note the critical use of Alane for reduction.

FBDD Pipeline: From Hit to Lead

This workflow demonstrates how an azaspiro fragment is evolved compared to a traditional aromatic fragment.

FBDD_Pipelinecluster_aromaticTraditional Path (Flat)cluster_spiroAzaspiro Path (3D)ScreenFragment Screen(NMR/SPR)HitHit Identification(mM affinity)Screen->HitAro_GrowGrow viaBiaryl CouplingHit->Aro_GrowSpiro_GrowGrow viaVector ExtensionHit->Spiro_GrowAro_ResultResult:High LogP, Low Sol.Aro_Grow->Aro_ResultSpiro_ResultResult:High Fsp3, Good Sol.Spiro_Grow->Spiro_ResultLeadLead Optimization(nM affinity)Spiro_Result->Lead

Caption: Comparison of fragment evolution paths. The Azaspiro path maintains solubility during molecular growth.

Part 4: Case Study & Validation

Case Study: Revumenib (SNDX-5613)

Target: Menin-MLL interaction (Acute Leukemia).[1] Challenge: The Menin pocket is large and requires a ligand that can span significant distance without becoming overly lipophilic or metabolically unstable.

The Azaspiro Solution: Researchers utilized a 2,7-diazaspiro[3.5]nonane core.[1][6][7]

  • Role of the Core: The spirocycle serves as a rigid linker that positions two key interaction motifs—a pyrimidine and a fluoro-benzamide—at precise vectors to engage the protein.

  • Pi-Clamp Interaction: The protonated amine of the piperidine ring (part of the spiro system) engages in a critical cation-

    
     interaction with Tyr319 and Tyr323 in the Menin pocket.
    
  • Outcome: The spiro scaffold provided the necessary 3D geometry to "lock" the conformation, resulting in a high-affinity, orally bioavailable drug (Approved 2024/2025 timeframe).

Bioisosteric Replacement: Bupivacaine

In a separate study, the piperidine ring of the anesthetic Bupivacaine was replaced with a 1-azaspiro[3.3]heptane .[3][4]

  • Result: The spiro-analog retained potency but showed a distinct metabolic profile, demonstrating that spirocycles can effectively mimic the vector space of piperidines while altering ADME properties.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link[1]

  • Grembecka, J., et al. (2023). Menin-MLL inhibitors: A story of a successful fragment-based drug discovery campaign. (Context of Revumenib discovery). Link[1]

  • Chupakhin, E., et al. (2019). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Link[1]

Physicochemical characteristics of hydroxymethyl-substituted spiro lactams

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics of Hydroxymethyl-Substituted Spiro Lactams: A Technical Guide

Part 1: Executive Summary & Structural Significance

The Scaffold: Hydroxymethyl-substituted spiro lactams represent a privileged class of peptidomimetics. Unlike flexible linear peptides or planar heteroaromatics, these scaffolds feature a quaternary spiro-carbon center that rigidly orthogonalizes two ring systems. The addition of a hydroxymethyl (-CH₂OH) group is not merely decorative; it serves as a critical physicochemical "toggle" that modulates solubility, lipophilicity, and conformational locking via intramolecular hydrogen bonding.

Why This Matters: In drug discovery, spiro lactams (e.g., spiro[pyrrolidine-3,3'-oxindole] or spiro-β-lactams) are often too lipophilic or metabolically labile. Introducing a hydroxymethyl moiety addresses three failure modes:

  • Solubility: It lowers LogP and disrupts crystal lattice energy.

  • Conformation: It provides a "anchor" for intramolecular H-bonds, stabilizing

    
    -turn or 
    
    
    
    -turn geometries essential for receptor binding.
  • Metabolic Stability: The steric bulk of the spiro center, combined with the specific orientation of the hydroxymethyl group, can block hydrolytic attack on the lactam ring.

Part 2: Physicochemical Core Analysis

Conformational Rigidity & Intramolecular Hydrogen Bonding

The defining characteristic of this scaffold is the ability of the hydroxymethyl group to "lock" the molecule into a bioactive conformation.

  • Mechanism: The hydroxyl proton often acts as a donor to the lactam carbonyl oxygen (or adjacent amide nitrogen), forming a pseudo-cyclic ring (typically 5-, 6-, or 7-membered).

  • Thermodynamic Consequence: This reduces the entropic penalty upon binding to a protein target because the molecule is already pre-organized.

Diagram 1: Conformational Locking Mechanism The following diagram illustrates the stabilization of a Type II


-turn mimic via intramolecular H-bonding.

ConformationalLock SpiroCore Spiro-Lactam Core (Rigid Scaffold) Hydroxymethyl Hydroxymethyl Group (-CH2OH) SpiroCore->Hydroxymethyl Covalent Attachment HBond Intramolecular H-Bond Formation SpiroCore->HBond Acceptor (C=O) Hydroxymethyl->HBond Donor (OH) Conformation Pre-organized Bioactive State HBond->Conformation Locks Geometry Entropy Reduced Entropic Penalty (ΔS) Conformation->Entropy Thermodynamic Effect

Caption: Logical flow of conformational stabilization driven by the hydroxymethyl moiety within a spiro lactam scaffold.

Solubility and Lipophilicity (LogP/LogD)

The hydroxymethyl group is a potent modulator of physicochemical properties.

PropertyEffect of -CH₂OH SubstitutionMechanism
LogP (Lipophilicity) Decreases by ~1.0 - 1.5 unitsIntroduction of polar H-bond donor/acceptor reduces partitioning into octanol.
Aqueous Solubility Increases significantly1. Polarity increase.2. Disruption of planar

-stacking in crystal lattice (lower MP).
Permeability (PAMPA) Context-dependentCan decrease passive diffusion if PSA > 140 Ų, but intramolecular H-bonding can "mask" polarity, maintaining permeability.
Metabolic Stability
  • Lactam Hydrolysis: The spiro-carbon creates significant steric hindrance, shielding the lactam carbonyl from nucleophilic attack by esterases/amidases. The hydroxymethyl group can further sterically crowd the active site.

  • Phase II Metabolism: The primary risk is O-glucuronidation of the -CH₂OH. However, if the hydroxyl group is engaged in a strong intramolecular H-bond, it is often "hidden" from UDP-glucuronosyltransferases (UGTs), extending half-life.

Part 3: Experimental Protocols

To validate these characteristics, the following specific protocols are recommended. These are adapted for the unique solubility and detection challenges of spiro scaffolds.

Protocol A: Determination of Intramolecular Hydrogen Bonding (NMR Dilution)

Purpose: To distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.

  • Preparation: Dissolve the hydroxymethyl spiro lactam in a non-polar, aprotic solvent (e.g., CDCl₃ or CD₂Cl₂). Avoid DMSO or Methanol as they disrupt internal H-bonds.

  • Dilution Series: Prepare samples at concentrations of 100 mM, 50 mM, 10 mM, 5 mM, and 1 mM.

  • Acquisition: Acquire ¹H NMR spectra at 298 K for each concentration.

  • Analysis:

    • Track the chemical shift (

      
      ) of the hydroxyl proton (-OH) and amide proton (-NH).
      
    • Interpretation: If

      
       ppm across the dilution range, the H-bond is intramolecular  (stable conformation). If 
      
      
      
      shifts significantly upfield upon dilution, the H-bond is intermolecular (aggregation).
Protocol B: Thermodynamic Solubility Assay

Purpose: Accurate measurement of equilibrium solubility, critical for these crystalline solids.

  • Saturation: Add excess solid compound to 1.0 mL of buffer (pH 7.4 phosphate and pH 1.2 HCl) in a glass vial.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane (low binding) to remove undissolved solid.

  • Quantification:

    • Inject filtrate onto HPLC (C18 column).

    • Elute with Acetonitrile/Water gradient.

    • Calculate concentration using a standard curve prepared in DMSO.

Diagram 2: Experimental Workflow for Physicochemical Profiling

Workflow cluster_NMR Conformational Analysis cluster_Sol Physicochemical Profiling Compound Hydroxymethyl Spiro Lactam NMR_Prep Dilution in CDCl3 (1mM - 100mM) Compound->NMR_Prep Shake 24h Shake Flask (pH 7.4 / 1.2) Compound->Shake NMR_Read 1H NMR Shift Analysis NMR_Prep->NMR_Read Result_Conf Intramolecular H-Bond Confirmation NMR_Read->Result_Conf HPLC HPLC-UV/MS Quantification Shake->HPLC Result_Sol Thermodynamic Solubility Value HPLC->Result_Sol

Caption: Parallel workflow for validating conformational locking and thermodynamic solubility.

Part 4: Applications in Drug Discovery

  • Peptidomimetics: The hydroxymethyl spiro lactam core is an ideal mimic for the Type II'

    
    -turn , a motif commonly found in GPCR ligands and protein-protein interaction hot spots. The spiro center replaces the 
    
    
    
    or
    
    
    residue of the turn.
  • Fragment-Based Drug Design (FBDD): These scaffolds serve as high-complexity fragments (Fsp³ rich). The hydroxymethyl group allows for rapid "fragment growing" via etherification or oxidation to aldehydes/acids for reductive amination.

  • Antibacterial Agents: Spiro-β-lactams specifically target penicillin-binding proteins (PBPs). The hydroxymethyl group enhances penetration through the Gram-negative outer membrane porins due to increased polarity.

References

  • Synthesis and conformational analysis of spiro lactams: Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002).[1][2][3] Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. Journal of Organic Chemistry.[4][5] [Link]

  • Spiro beta-lactams as beta-turn mimetics: Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001).[6][7] Spiro beta-lactams as beta-turn mimetics.[2][4][8] Design, synthesis, and NMR conformational analysis. Journal of Organic Chemistry.[4][5] [Link]

  • Hydroxymethylation effects on pharmacokinetics: Dos Santos, J. A., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.[9] Frontiers in Chemistry. [Link]

  • Spiro-fused lactams in drug discovery: Dao Thi, H., & D'hooghe, M. (2019).[7] An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.[7] [Link]

  • Antimicrobial activity of spiro-lactams: Prudêncio, M., et al. (2021).[10] Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium.[8][10] European Journal of Medicinal Chemistry.[10] [Link]

Sources

Engineering 3D Chemical Space: Novel Spirocyclic Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry relied heavily on flat, sp²-hybridized (hetero)aromatic frameworks. While synthetically accessible, these planar molecules often suffer from poor physicochemical properties and off-target promiscuity. The modern drug discovery paradigm has shifted toward exploring three-dimensional (3D) chemical space[1]. At the forefront of this shift are spirocyclic building blocks —bicyclic structures connected by a single quaternary carbon atom. As a Senior Application Scientist, I have observed firsthand how integrating spirocycles into hit-to-lead campaigns fundamentally alters a molecule's trajectory, optimizing target engagement through rigid 3D exit vectors while simultaneously rescuing failing pharmacokinetic profiles[2].

The Causality of Spirocyclic Integration: Fsp³ and 3D Exit Vectors

The rationale for incorporating spirocycles is grounded in measurable physicochemical causality rather than mere structural novelty.

  • The Fsp³ Hypothesis: The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for drug-likeness. demonstrated that higher Fsp³ correlates directly with clinical success[3]. Spirocycles inherently maximize Fsp³ without unnecessarily inflating molecular weight.

  • Vectorial Rigidity and Entropic Penalties: A quaternary spiro center forces the two constituent rings into orthogonal planes. This structural rigidity pre-organizes the molecule. When a spirocycle binds to a target protein, it incurs a significantly lower entropic penalty compared to flexible linear chains, translating to higher binding affinity[2].

  • Crystal Lattice Disruption: Flat aromatics tend to stack via π-π interactions, creating high crystal lattice energies that result in poor aqueous solubility. The orthogonal nature of spirocycles disrupts this planar stacking, drastically improving kinetic solubility and oral bioavailability[4].

G Flat Flat (Hetero)aromatics Low Fsp3 Spiro Spirocyclic Scaffolds High Fsp3 Flat->Spiro Scaffold Hopping Prop1 Rigid 3D Exit Vectors Spiro->Prop1 Prop2 Enhanced Solubility Spiro->Prop2 Prop3 Metabolic Stability Spiro->Prop3 Success Clinical Success Prop1->Success Prop2->Success Prop3->Success

Workflow illustrating the mechanistic advantages of spirocyclic scaffold hopping.

Synthetic Methodologies for Spirocyclic Scaffolds

Historically, constructing the quaternary spiro center was a synthetic bottleneck. Today, advanced methodologies have democratized their synthesis. allow for the modular construction of polar spirocyclic scaffolds from abundant starting materials like cyclic ketones and α-amino acids[5]. By utilizing photoredox catalysis, chemists can generate highly reactive N-centered or C-centered radicals under mild conditions, driving complex spirocyclizations that bypass traditional steric hindrances[5].

Experimental Protocol: Modular Synthesis of Polar Spirocycles via Radical Chemistry

The following protocol details a self-validating, three-step domino sequence to synthesize a spirocyclic pyrrolidine scaffold. This method relies on a Knoevenagel condensation followed by a photocatalytic Giese-type reaction and base-mediated cyclization[5].

Step 1: Knoevenagel Condensation

  • Procedure: Combine the cyclic ketone (1.0 equiv) and malononitrile (1.1 equiv) in ethanol. Add a catalytic amount of piperidine (0.1 equiv) and reflux for 2 hours.

  • Causality: Piperidine acts as a basic catalyst to deprotonate malononitrile, facilitating nucleophilic attack on the ketone. The subsequent dehydration forms the highly electrophilic alkylidenemalononitrile required for the downstream radical trap.

  • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete only when the cyclic ketone mass is entirely replaced by the M+ mass of the alkylidenemalononitrile. Do not proceed until this intermediate is >95% pure, as unreacted ketone will quench the subsequent radical cascade.

Step 2: Photocatalytic Giese-Type Addition

  • Procedure: In a Schlenk tube, dissolve the intermediate (1.0 equiv), an α-amino acid (e.g., Boc-Pro-OH, 1.5 equiv), and the Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) in degassed DMF. Irradiate with a 450 nm blue LED for 16 hours at room temperature.

  • Causality: The Ir(III) catalyst is essential. Upon excitation by the 450 nm photon, its highly oxidizing excited state undergoes single-electron transfer (SET) with the α-amino acid. This triggers decarboxylation, generating a nucleophilic α-amino radical that selectively attacks the electron-deficient Knoevenagel adduct[5].

  • Self-Validating Checkpoint: Take a 10 µL aliquot for ¹H NMR. The disappearance of the alkene proton signals and the emergence of a diagnostic multiplet at δ 3.5-4.0 ppm confirms successful radical addition. If the reaction stalls, verify the LED emission spectrum; photon flux is the limiting reagent here.

Step 3: Base-Mediated Cyclization

  • Procedure: Add DBU (1.5 equiv) directly to the reaction mixture and heat to 60 °C for 4 hours. Quench with aqueous NH₄Cl and extract with EtOAc.

  • Causality: DBU deprotonates the newly formed intermediate, driving an intramolecular nucleophilic attack that closes the second ring, finalizing the quaternary spiro center.

G Start Cyclic Ketone + Amino Acid Condense Knoevenagel Condensation Start->Condense Radical Photocatalytic Giese Reaction Condense->Radical Cyclize Base-Mediated Cyclization Radical->Cyclize Product Polar Spirocyclic Scaffold Cyclize->Product

Step-by-step synthetic workflow for polar spirocycles via radical chemistry.

Physicochemical Profiling: Flat vs. 3D Architectures

The integration of spirocycles yields quantifiable improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the typical physicochemical shift observed when replacing a flat biphenyl core with a 3D spirocyclic bioisostere[2],[4].

Property MetricFlat Aromatic Scaffold (e.g., Biphenyl)Spirocyclic Scaffold (e.g., 2-Oxa-6-azaspiro[3.4]octane)Causality / Impact on Drug Design
Fsp³ 0.000.85 - 1.00Higher Fsp³ correlates with reduced off-target toxicity and higher clinical approval rates.
LogD (pH 7.4) 4.5 (Highly Lipophilic)1.2 - 2.0 (Optimal)Reduced lipophilicity minimizes non-specific binding and hERG inhibition.
Kinetic Solubility < 10 µM> 200 µMDisruption of planar π-stacking lowers crystal lattice energy, drastically improving aqueous solubility.
Intrinsic Clearance 85 µL/min/mg (High)15 µL/min/mg (Low)Elimination of electron-rich aromatic rings removes primary sites for Cytochrome P450 oxidative metabolism.

Case Studies: Spirocycles in Approved Drugs and Clinical Candidates

The theoretical benefits of spirocycles are now materializing in the clinic across multiple therapeutic modalities[6].

  • Revumenib (First-in-Class Menin Inhibitor): Approved in 2024 for acute leukemias, Revumenib's efficacy relies entirely on its central 2,7-diazaspiro[3.5]nonane motif. This spirocycle is not a passive linker; it actively engages the target. The protonated piperidine nitrogen forms a critical cation-π interaction with the Tyr319/Tyr323 clamp of the Menin protein. Simultaneously, the orthogonal azetidine ring perfectly vectors a pyrimidine group to form a key hydrogen bond with Tyr276. A flat piperazine analog cannot achieve this dual-trajectory binding[6].

  • FHD-609 (BRD9 Degrader): Targeted protein degraders (PROTACs) frequently violate Lipinski's Rule of 5 (bRo5), suffering from severe solubility issues due to their high molecular weight and lipophilic linkers. By incorporating a spiro motif into the linker of FHD-609, chemists introduced necessary polarity and 3D character. This modification broke the crystal lattice packing energy, rescuing the molecule's solubility while maintaining the precise spatial distance required for ternary complex formation between BRD9 and the E3 ligase[6].

References

  • Varela MT, Dias GG, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]

  • "The Spirocycle Surge in Drug Discovery." Drug Hunter, 2025.[Link]

  • Shennan BDA, et al. "Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry." Organic Letters, 2023.[Link]

  • Burkhard JA, et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[Link]

  • Lovering F, et al. "Application of fSP3 towards Non-Systemic Drug Discovery." Preprints.org, 2023.[Link]

  • Smalley AP, et al. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space." The Journal of Organic Chemistry, 2013.[Link]

Sources

Literature review on 6-azaspiro[3.4]octan-7-one synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Pathways of 6-Azaspiro[3.4]octan-7-one

Foreword: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly focused on molecules that occupy three-dimensional space. The 6-azaspiro[3.4]octan-7-one core, a spirocyclic γ-lactam, represents a privileged scaffold in this endeavor. Its inherent rigidity, stemming from the spirocyclic fusion of a cyclobutane and a pyrrolidinone ring, offers a distinct advantage over traditional flat aromatic structures. This defined three-dimensional arrangement of substituents allows for more precise and selective interactions with the complex topographies of biological targets, such as enzyme active sites and protein-protein interfaces.[1] This guide provides a comprehensive review of the principal synthetic routes to this valuable scaffold, offering both mechanistic insights and field-tested protocols for the discerning researcher.

Part 1: Classical Ring Expansion Methodologies

The most established routes to γ-lactams from cyclic ketones involve ring expansion reactions where a nitrogen atom is inserted adjacent to the carbonyl group. These methods rely on the readily accessible precursor, spiro[3.4]octan-7-one.

The Beckmann Rearrangement: A Two-Step Cornerstone

The Beckmann rearrangement is a venerable and reliable method for converting a ketoxime into an amide or lactam.[2] For the synthesis of 6-azaspiro[3.4]octan-7-one, this pathway involves a two-step sequence: oximation of the precursor ketone followed by acid-catalyzed rearrangement.

Expertise & Causality: The core of this reaction is the generation of an electron-deficient nitrogen atom, which triggers a 1,2-alkyl shift.[3] The choice of acid catalyst is critical; strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are effective because they readily protonate the oxime's hydroxyl group, transforming it into an excellent leaving group (water).[2][4] The subsequent migration of one of the α-carbons to the nitrogen atom is stereospecific: the group anti-periplanar to the leaving group migrates.[5] For the symmetrical spiro[3.4]octan-7-one oxime, either methylene group of the cyclopentane ring can migrate, leading unambiguously to the desired product.

Workflow & Mechanism Diagram

Beckmann_Rearrangement Beckmann Rearrangement Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Rearrangement Ketone Spiro[3.4]octan-7-one Reagent1 NH2OH·HCl, NaOAc Ketone->Reagent1 Oxime Spiro[3.4]octan-7-one oxime Reagent1->Oxime Formation of Oxime Reagent2 H2SO4 or PPA Oxime->Reagent2 Nitrilium Nitrilium Ion Intermediate Reagent2->Nitrilium Protonation & H2O loss Water H2O Nitrilium->Water Hydration Product 6-Azaspiro[3.4]octan-7-one Water->Product Tautomerization Schmidt_Reaction Schmidt Reaction Pathway Ketone Spiro[3.4]octan-7-one Reagents NaN3, H2SO4 Ketone->Reagents Azidohydrin Azidohydrin Intermediate Reagents->Azidohydrin Addition of HN3 Iminodiazonium Iminodiazonium Ion Azidohydrin->Iminodiazonium Dehydration Nitrilium Nitrilium Ion + N2 Iminodiazonium->Nitrilium 1,2-Alkyl Shift Product 6-Azaspiro[3.4]octan-7-one Nitrilium->Product Hydration RCM_Workflow RCM Synthesis Workflow cluster_precursor Precursor Synthesis cluster_rcm RCM & Reduction Start Cyclobutanone Diene N,N-Diallyl-1-aminocyclobutane Start->Diene Multi-step functionalization RCM_Step Grubbs II Catalyst (RCM) Diene->RCM_Step Acylation UnsaturatedLactam Unsaturated Spiro-Lactam RCM_Step->UnsaturatedLactam Reduction H2, Pd/C UnsaturatedLactam->Reduction FinalProduct 6-Azaspiro[3.4]octan-7-one Reduction->FinalProduct

Sources

Methodological & Application

Application Note: Strategic Functionalization of the Hydroxymethyl Group in Spirocyclic Lactams for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Spirocyclic lactams have emerged as privileged 3D scaffolds in modern drug discovery. By projecting functionality into three-dimensional space, these rigid frameworks offer enhanced metabolic stability, improved aqueous solubility, and the ability to act as highly predictable 1[1]. The spiranic center inherently limits the number of low-energy conformations, making these scaffolds ideal for targeting specific lead-like chemical space[2].

Among the various synthetic handles incorporated into spiro systems, the hydroxymethyl group (-CH₂OH) is exceptionally versatile. It serves as a critical divergence point for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) exploration and the attachment of complex modalities such as fluorophores or PROTAC linkers.

Mechanistic Pathways & Causality

Direct functionalization of the primary alcohol is often hindered by poor leaving group ability and potential side reactions at the spiro center. Therefore, functionalization generally proceeds via two self-validating pathways:

  • The Amine Pathway (Activation & Displacement): The primary alcohol moiety is first converted to a highly polarizable mesyl group (-OMs). This activation is followed by a 3 to afford an intermediate azide[3]. The azide is subsequently reduced to a primary amine, providing an ideal nucleophile for amide coupling.

  • The Aldehyde Pathway (Oxidation & Reductive Amination): Mild oxidation yields an aldehyde intermediate. Reagents like Dess-Martin Periodinane (DMP) are specifically chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid epimerization of adjacent stereocenters.

Workflow Visualization

G A Spiro Lactam-CH2OH (Hydroxymethyl) B Spiro Lactam-CHO (Aldehyde) A->B DMP, DCM (Oxidation) C Spiro Lactam-CH2OMs (Mesylate) A->C MsCl, Et3N (Activation) F Reductive Amination (SAR Diversification) B->F NaBH(OAc)3, R-NH2 D Spiro Lactam-CH2N3 (Azide) C->D NaN3, DMF (Substitution) E Spiro Lactam-CH2NH2 (Amine) D->E PPh3, H2O (Reduction) G Amide Coupling (PROTAC Linkers) E->G HATU, R-COOH

Workflow for divergent functionalization of hydroxymethyl spiro lactams.

Quantitative Data & Reaction Parameters

TransformationReagents & ConditionsTypical YieldMechanistic Rationale
Mesylation MsCl (1.2 eq), Et₃N (2.0 eq), DCM, 0 °C to RT, 2 h85–95%Activates the hydroxyl oxygen by forming a stable, highly polarizable leaving group.
Azidation NaN₃ (2.0 eq), DMF, 80 °C, 12 h75–90%Sₙ2 displacement. DMF solvates the Na⁺ cation, leaving the azide anion highly nucleophilic.
Staudinger Reduction PPh₃ (1.5 eq), THF/H₂O (10:1), RT, 16 h80–95%Chemoselective reduction of the azide to an amine without reducing the lactam carbonyl.
Mild Oxidation Dess-Martin Periodinane (1.5 eq), DCM, RT, 3 h70–85%Avoids over-oxidation; maintains the stereochemical integrity of the spiro core.
Reductive Amination Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT65–85%Selective hydride transfer reduces the iminium ion without affecting unreacted aldehyde.

Experimental Protocols

The Amine Pathway (Activation to Amide Coupling)

Step 1: Mesylation of the Hydroxymethyl Group

  • Procedure: Dissolve the spiro lactam-CH₂OH (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath. Add Et₃N (2.0 eq) dropwise, followed by the slow, dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.

  • Causality & Self-Validation: Et₃N acts as both a base to neutralize the generated HCl and a nucleophilic catalyst. Cooling prevents exothermic degradation of the spiro core. Validation: Monitor via TLC (5% MeOH in DCM). The disappearance of the highly polar alcohol spot (R_f ~0.2) and the appearance of a less polar mesylate spot (R_f ~0.6) confirms complete activation. Quench with saturated aqueous NaHCO₃ to destroy unreacted MsCl.

Step 2: Azidation

  • Procedure: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M). Add NaN₃ (2.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Causality & Self-Validation: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, maximizing its nucleophilicity for the Sₙ2 displacement[3]. Validation: IR spectroscopy serves as a definitive checkpoint; the crude product will exhibit a strong, sharp azide stretch at ~2100 cm⁻¹.

Step 3: Staudinger Reduction

  • Procedure: Dissolve the spiro lactam-CH₂N₃ (1.0 eq) in a 10:1 mixture of THF and water. Add Triphenylphosphine (PPh₃, 1.5 eq) and stir at room temperature for 16 hours.

  • Causality & Self-Validation: PPh₃ attacks the azide to form a phosphazene intermediate, releasing nitrogen gas (visible bubbling). Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. This method is perfectly chemoselective for azides in the presence of lactams. Validation: Complete disappearance of the 2100 cm⁻¹ IR band confirms the reduction.

The Aldehyde Pathway (Oxidation and Reductive Amination)

Step 1: Mild Oxidation

  • Procedure: Dissolve the spiro lactam-CH₂OH (1.0 eq) in DCM (0.1 M). Add Dess-Martin Periodinane (DMP, 1.5 eq) in three portions at room temperature. Stir for 3 hours.

  • Causality & Self-Validation: DMP provides a mild, neutral oxidation environment, preventing the epimerization of sensitive stereocenters adjacent to the spiro junction. Validation: ¹H NMR analysis of the crude mixture will show a distinct, diagnostic aldehyde proton singlet between 9.5 and 10.0 ppm.

Step 2: Reductive Amination

  • Procedure: Mix the resulting aldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE, 0.1 M) for 1 hour to ensure complete iminium ion formation. Add NaBH(OAc)₃ (1.5 eq) and stir for 12 hours at room temperature.

  • Causality & Self-Validation: NaBH(OAc)₃ is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde back to the starting alcohol. DCE is preferred over DCM due to its higher boiling point and superior solubility profile for iminium intermediates.

References

  • Title: A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic (Tetrahydro-β-carboline-Based Spirocyclic Lactam). Source: ResearchGate / The Journal of Organic Chemistry. URL: [1]

  • Title: Bioactive Marine Heterocyclic Compounds. Source: MDPI - Marine Drugs. URL: [3]

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: ACS Publications - The Journal of Organic Chemistry. URL: [2]

Sources

Using 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering sp³-Rich Therapeutics Using 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one as a Chiral Building Block

Executive Summary & Structural Rationale

The paradigm of modern medicinal chemistry has shifted significantly from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This transition is driven by the "escape from flatland" hypothesis, which correlates a higher fraction of sp³ carbons (Fsp³) with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[2].

Among the most promising 3D scaffolds are spirocycles, which offer exceptional conformational rigidity and highly predictable exit vectors[3]. Specifically, 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one serves as a highly versatile chiral building block. By fusing a cyclobutane ring with a γ-lactam (pyrrolidinone), this scaffold provides a sterically constrained pharmacophore ideal for replacing traditional planar cores like piperazine, morpholine, or isoindolinone in drug discovery programs[4]. The C2-hydroxymethyl group acts as a primary exit vector for divergent functionalization, while the γ-lactam provides a stable hydrogen bond acceptor and a secondary site for N-alkylation.

Table 1: Comparative Physicochemical Profiling

To understand the causality behind selecting a spiro[3.4]octane core, we must evaluate its physicochemical advantages over traditional planar analogs.

PropertyPlanar Analog (e.g., Isoindolin-1-one)Spirocyclic Analog (6-azaspiro[3.4]octan-7-one)Impact on Pharmacokinetics & Drug-Likeness
Fraction sp³ (Fsp³) < 0.25> 0.85Dramatically improves aqueous solubility; reduces lipophilic aggregation[1].
3D Conformation Flat / 2DGlobular / 3DEnhances target specificity by accessing complex, non-planar binding pockets.
Metabolic Stability Susceptible to aromatic oxidationResistant to CYP450-mediated aromatic oxidationProlongs in vivo half-life (t1/2) and reduces the formation of toxic metabolites.
Structural Rigidity High (but planar)High (with defined spatial vectors)Minimizes the entropic penalty upon target binding, boosting target affinity[4].

Synthetic Workflows & Derivatization Strategies

The strategic value of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one lies in its bifunctional nature. The primary alcohol at the C2 position can be activated for nucleophilic displacement (via mesylation or tosylation), oxidized to an aldehyde for reductive amination, or directly etherified. Concurrently, the lactam nitrogen at the C6 position can undergo N-alkylation or metal-catalyzed cross-coupling to extend the molecule into distinct chemical spaces[3].

SyntheticWorkflow SM 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one (Core Scaffold) Act O-Activation (TsCl / MsCl) SM->Act Pathway A Ox Oxidation (Dess-Martin / Swern) SM->Ox Pathway B NAlk N-Alkylation / Arylation (Base / Pd-Catalyst) SM->NAlk Pathway C Nu Nucleophilic Substitution (Amines, Thiols, Azides) Act->Nu RedAm Reductive Amination (Primary/Secondary Amines) Ox->RedAm LactamMod N-Functionalized Lactam (Extended Exit Vector) NAlk->LactamMod

Divergent synthetic workflows for 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for the foundational modifications of the spiro-lactam scaffold. Each step is grounded in mechanistic causality to ensure reproducibility.

Protocol A: O-Activation via Tosylation (C2-Hydroxymethyl Functionalization)

Objective: Convert the primary alcohol into a highly reactive leaving group to facilitate downstream nucleophilic substitution (Pathway A). Reagents: 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the spiro-lactam in anhydrous DCM under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of TsCl into unreactive p-toluenesulfonic acid.

  • Catalysis & Cooling: Add TEA and a catalytic amount of DMAP. Cool the reaction mixture to 0 °C using an ice bath. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate. Cooling controls the exothermic nature of the reaction and prevents unwanted side reactions at the lactam nitrogen.

  • Activation: Add TsCl portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the complete consumption of the starting material via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tosylate intermediate.

Protocol B: N-Alkylation of the γ-Lactam Core

Objective: Functionalize the lactam nitrogen to explore the Structure-Activity Relationship (SAR) of the secondary exit vector (Pathway C). Reagents: C2-O-protected 6-azaspiro[3.4]octan-7-one (1.0 eq), Alkyl halide (e.g., Benzyl bromide, 1.2 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Dissolve the protected spiro-lactam in anhydrous DMF and cool to 0 °C. Carefully add NaH portion-wise. Causality: The γ-lactam nitrogen is weakly acidic (pKa ~ 16–17). NaH quantitatively deprotonates the nitrogen to generate a strong nucleophile. Portion-wise addition is mandatory to safely manage the evolution of highly flammable H₂ gas.

  • Equilibration: Stir the suspension for 30 minutes at 0 °C until gas evolution completely ceases, ensuring full formation of the sodium amide intermediate.

  • Substitution: Add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully with cold water to destroy any unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (at least 3x) to remove residual DMF, followed by a brine wash. Purify via flash column chromatography.

Biological Applications & Signal Modulation

Spiro-lactams and related diazaspiro[3.4]octanes have demonstrated profound efficacy in modulating complex biological systems. Recent screening campaigns have identified spirocyclic derivatives possessing potent antimalarial activity against multiple life stages of Plasmodium falciparum[5]. Furthermore, replacing morpholine or piperazine rings with spiro[3.4]octane derivatives in G-Protein Coupled Receptor (GPCR) antagonists has been shown to drastically improve target selectivity and metabolic stability[6].

When integrated into a ligand, the spiro-scaffold precisely orients the pharmacophoric elements to interact with transmembrane receptor pockets, avoiding the steric clashes common in highly flexible linear analogs.

GPCRPathway Ligand Spiro-Lactam Drug Candidate (High Fsp3, Target Specific) Receptor GPCR Target (e.g., MCHr1 or CNS Target) Ligand->Receptor Binds & Modulates GProtein G-Protein Complex (α, β, γ subunits) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Activation SecondMsg Secondary Messengers (cAMP / IP3 / DAG) Effector->SecondMsg Signal Amplification

Integration of spiro-lactam candidates into GPCR signaling modulation.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). "Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery." National Institutes of Health (NIH) / Organic Letters. Available at:[Link]

  • "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." ResearchGate. Available at:[Link]

  • "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum." Journal of Medicinal Chemistry / PubMed. Available at: [Link]

Sources

Application Note: N-Alkylation Protocols for 6-Azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research and development professionals working with spirocyclic scaffolds in medicinal chemistry.

Abstract

The 6-azaspiro[3.4]octan-7-one scaffold represents a privileged structural motif in modern drug discovery, offering defined vectorization and increased ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 character compared to flat aromatic systems. However, the N-functionalization of this spirocyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-lactam can be complicated by the conformational rigidity of the spiro-fusion and the reduced nucleophilicity of the amide nitrogen. This guide details three validated protocols for N-alkylation, ranging from classical strong-base methods to mild phase-transfer catalysis and Mitsunobu coupling, ensuring high yields and reproducibility across diverse electrophiles.

Introduction & Mechanistic Insight

The Scaffold

6-azaspiro[3.4]octan-7-one consists of a cyclobutane ring spiro-fused to a pyrrolidin-2-one (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-lactam) ring.
  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Feature: The spiro center at

    
     imposes significant conformational restriction on the lactam ring.
    
  • Reactivity: The target for alkylation is the lactam nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). The 
    
    
    
    of a typical
    
    
    -lactam
    
    
    is approximately 17 (in DMSO). This acidity allows for deprotonation by moderately strong bases, but the nucleophilicity of the resulting anion is tempered by resonance delocalization into the carbonyl.
Critical Challenges
  • O- vs. N-Alkylation: While N-alkylation is thermodynamically favored, kinetic O-alkylation (forming lactim ethers) can occur with "hard" electrophiles (e.g., sulfonates) or in highly polar, non-protic solvents if the counter-ion is not coordinating.[2]

  • Steric Environment: Unlike simple pyrrolidinone, the spirocyclobutane moiety at

    
     creates a unique steric wall. Although the nitrogen is typically separated from the spiro center by a methylene group (
    
    
    
    ), the rigid bond angles can hinder the trajectory of incoming bulky electrophiles.
  • Base Sensitivity: The strained cyclobutane ring is generally stable, but harsh acidic conditions or extreme temperatures with strong nucleophiles could theoretically risk ring-opening or rearrangement.[2]

Decision Matrix: Selecting the Right Protocol

Choose the experimental approach based on your specific electrophile and substrate tolerance.

Alkylation_Decision_Tree Start Start: 6-azaspiro[3.4]octan-7-one + Electrophile Electrophile_Type Identify Electrophile Type Start->Electrophile_Type Primary_RX Primary Alkyl Halide (BnBr, MeI, R-CH2-Br) Electrophile_Type->Primary_RX Secondary_RX Secondary/Hindered Alkyl Halide Electrophile_Type->Secondary_RX Alcohol Alcohol (R-OH) Electrophile_Type->Alcohol Sensitive Base-Sensitive Substrate Electrophile_Type->Sensitive Method_A Method A: Strong Base (NaH / DMF) Primary_RX->Method_A Alternative Method_B Method B: Mild Base/PTC (Cs2CO3 / MeCN or KOH/TBAB) Primary_RX->Method_B Preferred (Green) Secondary_RX->Method_A Required for Reactivity Method_C Method C: Mitsunobu (DIAD / PPh3) Alcohol->Method_C Sensitive->Method_B

Figure 1: Decision tree for selecting the optimal N-alkylation condition based on electrophile properties.

Detailed Experimental Protocols

Protocol A: Classical Strong Base Alkylation (NaH)

Best for: Unreactive alkyl halides, secondary halides, and scale-up where water exclusion is easy.[2] Mechanism: Irreversible deprotonation forms the sodium lactamate, which undergoes


 attack.

Materials:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)[2]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)[2]

  • Alkyl Halide (1.1 – 1.5 equiv)[2]

  • Anhydrous DMF or THF (0.1 – 0.2 M concentration)[2]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen.

  • Deprotonation: Add NaH (1.2 equiv) to the flask. (Optional: Wash NaH with dry hexanes to remove oil if the byproduct interferes with purification, though usually unnecessary). Add anhydrous DMF.

  • Addition: Cool the suspension to 0°C. Add a solution of 6-azaspiro[3.4]octan-7-one in DMF dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
      
  • Alkylation: Re-cool to 0°C (optional, depending on halide reactivity). Add the alkyl halide dropwise.[3][4]

  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Typical Time: 1–4 hours for active halides (e.g., benzyl bromide); 12–24 hours for hindered ones.[2]

    • Heating: If conversion is <50% after 12h, heat to 60°C.[2]

  • Quench: Cool to 0°C. Carefully add saturated aqueous

    
     to quench excess hydride.
    
  • Workup: Dilute with EtOAc. Wash organic layer with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (x3) to remove DMF, then Brine (x1). Dry over 
    
    
    
    , filter, and concentrate.

Critical Note: DMF is difficult to remove. The multiple water washes are essential. Alternatively, use THF if the substrate is soluble, as it is easier to evaporate.[2]

Protocol B: Mild Base / Phase Transfer Catalysis

Best for: Primary alkyl halides, base-sensitive substrates, and parallel synthesis (library generation).[2] Mechanism: Equilibrium deprotonation assisted by cesium effect (solubility/coordination) or interfacial transfer.

Materials:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)[2]

  • Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (2.0 – 3.0 equiv) OR KOH (powdered) + TBAB (10 mol%)
    
  • Alkyl Halide (1.2 equiv)[2]

  • Acetonitrile (MeCN) or Acetone (Reagent Grade)[2]

Procedure (Cesium Method):

  • Setup: To a vial/flask, add the spiro-lactam,

    
    , and MeCN.
    
  • Addition: Add the alkyl halide.

  • Reaction: Heat to 50–80°C (refluxing MeCN is common).

    • Why Cesium? The large

      
       cation stabilizes the lactamate anion and improves solubility in organic solvents, enhancing nucleophilicity.
      
  • Monitoring: Check LC-MS after 4 hours.

  • Workup: Filter off the inorganic solids through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.

    • Advantage:[2][4][5] Often yields pure product without aqueous workup, requiring only short-path chromatography.[2]

Protocol C: Mitsunobu Alkylation

Best for: Alkylation using Alcohols directly (avoiding halide synthesis). Mechanism: Activation of alcohol by


/DIAD followed by 

displacement by the lactam (acting as the acidic pronucleophile).

Materials:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)[2]

  • Target Alcohol (R-OH) (1.2 – 1.5 equiv)[2][6]

  • Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)[2]

  • Anhydrous THF or Toluene

Procedure:

  • Mix: Dissolve lactam, Alcohol, and

    
     in anhydrous THF under nitrogen. Cool to 0°C.
    
  • Activate: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate directly.

  • Purification: This reaction generates

    
     and reduced hydrazine byproducts. Trituration with 
    
    
    
    can precipitate
    
    
    . Flash chromatography is required.

Data & Optimization Guide

Comparative Performance Table

Expected yields based on electrophile class for the 6-azaspiro scaffold.

Electrophile ClassRecommended ProtocolSolventTempTypical YieldNotes
Primary Iodide/Bromide Method B (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
MeCN60°C85-95%Cleanest profile; minimal O-alkylation.
Benzyl/Allyl Halide Method A (NaH) or BTHF/DMF0°C -> RT90-98%Very fast; watch for exotherm with NaH.[2]
Secondary Halide Method A (NaH)DMF80°C40-65%Elimination of halide is a competing side reaction.[2]
Primary Alcohol Method C (Mitsunobu)THFRT70-85%Good alternative if halide is unstable.[2]
Aryl Halide See Buchwald-HartwigDioxane100°C50-80%Requires Pd catalyst (e.g., Xantphos/Pd2dba3).[2]
Troubleshooting Common Issues
  • Issue: Low Conversion with Secondary Halides.

    • Cause: Steric clash between the spiro-ring and the bulky electrophile.[2]

    • Solution: Switch to Method A using DMF. Add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction). Increase temperature to 90°C.

  • Issue: O-Alkylation (Imidate formation). [2]

    • Cause: "Hard" electrophiles (e.g., MeOTf, MOM-Cl) or highly polar solvents favoring the separated ion pair.[2]

    • Solution: Use a non-polar solvent (Toluene) with Method B (KOH/TBAB).[2] The tight ion pair in non-polar media favors N-alkylation.[2]

  • Issue: Poor Solubility.

    • Solution: The spiro scaffold is moderately polar. If insoluble in MeCN, switch to DMF or NMP.[2]

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Use only under inert atmosphere. Quench excess reagent slowly with isopropanol or solid

    
     before adding water.
    
  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Benzyl bromide, Methyl iodide).[2] Handle in a fume hood.

  • Spiro Compounds: While generally stable, novel spirocycles should be treated as potentially bioactive.[2] Avoid inhalation of dusts.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[3][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–840. Link

  • General Lactam Alkylation (NaH Method)

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (See Section on Alkylation of Amides/Lactams).

  • Phase Transfer Catalysis for Amides

    • Bogdal, D. (1999).[2] Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-338.[2] Link

  • Mitsunobu Reaction on Lactams

    • Swamy, K. C. K., et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[2] Link[2]

  • Synthesis of 6-azaspiro[3.

    • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011).[2] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.[2][8] Link[2][7]

Sources

Application Note: Incorporating Spiro[3.4]octan-7-one into Peptide Mimetics for Enhanced Conformational Rigidity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental liabilities: high proteolytic lability and excessive conformational flexibility. Linear peptides suffer from a high degree of entropic freedom, which translates to a significant entropic penalty upon binding to a target receptor.

Incorporating spirocyclic scaffolds—specifically derivatives of spiro[3.4]octan-7-one —into the peptide backbone is a highly effective strategy to circumvent these limitations. Spirocycles restrict the backbone geometry (


 and 

dihedral angles), effectively nucleating well-defined secondary structures such as

-turns or polyproline helices [1].
The Causality of Spirocyclic Incorporation
  • Conformational Pre-organization: The orthogonal nature of the spiro[3.4]octane ring system forces the attached pharmacophoric side chains into a spatially defined orientation. This pre-organization drastically lowers the entropic cost of receptor binding, often yielding sub-nanomolar affinities.

  • Protease Evasion: The unnatural, sterically congested spiro-linkage is invisible to standard proteolytic enzymes (e.g., DPP-IV, neprilysin). The bulky cyclopentane/cyclobutane hybrid physically blocks the peptide bond from entering the catalytic triad of proteases.

  • Enhanced Permeability: By inducing intramolecular hydrogen bonding (characteristic of

    
    -turns), the spirocyclic scaffold shields polar backbone amides from the aqueous environment, thereby increasing lipophilicity and cellular permeability [2].
    

Workflow & Logical Architecture

To successfully incorporate the sterically demanding spiro[3.4]octan-7-one derivative into a peptide sequence, standard Solid-Phase Peptide Synthesis (SPPS) protocols must be rigorously optimized. The steric bulk that provides proteolytic stability also inherently hinders the acylation step during synthesis.

Workflow A 1. Resin Swelling (DMF/DCM) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Spiro[3.4]octan-7-one Coupling (HATU/DIPEA) B->C D 4. Washing & Capping (Ac2O/Pyridine) C->D E 5. Chain Elongation (Iterative SPPS) D->E F 6. Global Cleavage (TFA/TIPS/H2O) E->F

Caption: Optimized workflow for incorporating spiro[3.4]octan-7-one via Fmoc-SPPS.

Logic Core Spiro[3.4]octan-7-one Incorporation Rigidity Backbone Rigidification Core->Rigidity Protease Steric Shielding (Protease Evasion) Core->Protease Turn β-Turn Nucleation Rigidity->Turn Bioavail Increased In Vivo Bioavailability Rigidity->Bioavail Protease->Bioavail Affinity Enhanced Target Affinity Turn->Affinity

Caption: Pharmacological and structural impact of spirocyclic scaffold incorporation.

Quantitative Impact Analysis

The table below summarizes the typical pharmacological enhancements observed when replacing a native flexible dipeptide motif (e.g., Pro-Gly) with a spiro[3.4]octan-7-one mimetic.

Pharmacological ParameterNative Peptide (Wild-Type)Spiro[3.4]octan-7-one MimeticMechanistic Causality
Conformation Random coil / FlexibleStable Type-II

-turn
Dihedral angle restriction by the rigid spirocyclic core [1].
Binding Affinity (

)
45.2 nM3.8 nMReduced entropic penalty upon target binding.
Plasma Half-Life (

)
1.2 hours> 24 hoursUnnatural steric bulk prevents protease active site recognition.
Cell Permeability (

)

cm/s

cm/s
Shielding of polar backbone amides via intramolecular H-bonding.

Experimental Protocols: Self-Validating SPPS Methodology

The following protocol details the incorporation of an Fmoc-protected spiro[3.4]octan-7-one amino acid derivative using solid-phase synthesis. Because spirocycles are sterically hindered, standard coupling reagents (like HBTU) are insufficient and will lead to deletion sequences. We utilize HATU (an aminium-based reagent) to ensure complete acylation [3].

Protocol 1: Resin Preparation and Initial Deprotection

Causality: Proper resin swelling exposes the internal polymer matrix, maximizing the availability of reactive sites for uniform coupling.

  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel. Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Agitate gently for 45 minutes. Drain the solvent.

  • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.

  • Validation (UV Monitoring): Collect the drained piperidine solution and measure UV absorbance at 301 nm to quantify Fmoc release. This validates that the initial deprotection is complete.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine, which would otherwise prematurely deprotect the incoming amino acid.

Protocol 2: Coupling the Spiro[3.4]octan-7-one Scaffold

Causality: The spiro-center creates severe steric clash during the nucleophilic attack of the resin-bound amine. HOAt is generated in situ by HATU, acting as a highly efficient leaving group that accelerates the reaction and suppresses epimerization [4].

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the Fmoc-spiro[3.4]octan-7-one building block and 0.3 mmol (3.0 eq) of HATU in 3 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours. (Note: Standard amino acids require 45 mins; the spirocycle requires extended time due to steric hindrance).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Result: A clear/yellow bead indicates successful coupling (primary amines consumed).

    • Result: A blue bead indicates incomplete coupling. If blue, perform a second coupling cycle using a different activator (e.g., COMU or PyBOP) to overcome sequence-specific aggregation [3].

  • Capping (Optional but Recommended): If trace unreacted amines remain, cap them by treating the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to prevent the formation of complex deletion peptides.

Protocol 3: Chain Elongation and Global Cleavage

Causality: Once the spirocycle is installed, the subsequent amino acid coupling is also sterically hindered (coupling onto the spirocycle). Maintain the use of HATU for the next residue.

  • Elongation: Continue iterative Fmoc deprotection and HATU-mediated coupling for the remainder of the peptide sequence.

  • Global Cleavage: Transfer the washed and dried peptide-resin to a cleavage vial. Add 5 mL of a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

    • Causality: TIPS acts as a carbocation scavenger. During TFA cleavage, protecting groups form highly reactive carbocations that can re-alkylate electron-rich residues (like Trp or Tyr). TIPS irreversibly quenches these species.

  • Isolation: Agitate for 2 hours. Filter the resin and collect the TFA solution. Concentrate the solution under a stream of nitrogen to ~1 mL.

  • Precipitation: Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated spiro-peptidomimetic. Wash the pellet twice with cold ether and dry under a vacuum.

References

  • Spirocyclic Peptidomimetics ebrary.net
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activ
  • Solid Phase Synthesis - SpiroChem SpiroChem

Scalable Synthetic Routes for Azaspiro[3.4]octanone Intermediates: From Classical Resolution to C(sp3)–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspiro[3.4]octanones are highly valued in medicinal chemistry as conformationally restricted bioisosteres for piperazines and morpholines. Their unique spirocyclic architecture improves metabolic stability and alters the physicochemical profile of drug candidates. However, synthesizing these strained, sterically encumbered systems at scale presents significant challenges. This Application Note details three field-proven synthetic paradigms for azaspiro[3.4]octanone intermediates, ranging from classical multigram bottom-up assembly to state-of-the-art transition-metal-catalyzed C(sp3)–H functionalization.

Route A: Classical Multigram Assembly (The Cyclobutanedicarboxylate Route)

Causality & Mechanism

The synthesis of the potent antibacterial fluoroquinolone DV-7751 required multigram quantities of an enantiopure azaspiro[3.4]octane derivative. Relying on late-stage chromatographic separation of diastereomers is non-viable for process chemistry. To solve this, Miyadera et al. designed a robust bottom-up assembly starting from inexpensive diethyl 1,1-cyclobutanedicarboxylate [1]. The critical design choice here is the use of trimethylsilyl methyllithium (TMS-CH₂Li) for chain extension. This reagent cleanly converts the cyclobutyl carboxamide into a


-keto carboxamide without over-addition. Subsequent bromination and an intramolecular nucleophilic substitution (mediated by NaH) forge the spirocyclic core, yielding a highly crystalline 5,8-dioxo intermediate perfectly suited for downstream enzymatic reduction or optical resolution.

RouteA A Diethyl 1,1-cyclobutanedicarboxylate (Starting Material) B Half-Ester Formation (KOH, EtOH) A->B C Amidation (Benzylamine, ClCO2Et) B->C D Chain Extension (TMS-CH2Li) C->D E Bromination (Br2) D->E F Intramolecular Cyclization (NaH, THF) E->F G 6-Benzyl-5,8-dioxo-6-azaspiro[3.4]octane (Key Intermediate) F->G

Fig 1: Step-by-step classical assembly of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane.

Step-by-Step Protocol: Synthesis of 6-Benzyl-5,8-dioxo-6-azaspiro[3.4]octane

Self-Validating System: The success of the cyclization step is confirmed by the disappearance of the linear brominated intermediate via TLC and the emergence of a distinct singlet in the


H NMR spectrum corresponding to the spiro-ring methylene protons.
  • Half-Esterification: Treat diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) with 10% aqueous KOH (1.0 equiv) in ethanol at 0 °C to afford the half-ester.

  • Amidation: Condense the resulting half-ester with benzylamine using ethyl chloroformate and triethylamine in THF at -10 °C.

  • Chain Extension: To a solution of the cyclobutyl carboxamide in THF at -78 °C, add TMS-CH₂Li (2.2 equiv) dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl to yield the

    
    -keto carboxamide.
    
  • Bromination: Dissolve the intermediate in dichloromethane and add Br₂ (1.05 equiv) dropwise at 0 °C. Wash with sodium thiosulfate to remove excess bromine.

  • Spiro-Cyclization: Slowly add the brominated intermediate to a suspension of NaH (1.2 equiv) in THF at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization to yield 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane.

Route B: Transition-Metal Catalyzed C(sp3)–H Dehydrogenative Amidation

Causality & Mechanism

Traditional spirocycle synthesis often requires heavily pre-functionalized precursors (as seen in Route A). To maximize atom economy, Ge and co-workers pioneered a Cu-catalyzed intramolecular dehydrogenative amidation [2]. By utilizing an 8-aminoquinoline (AQ) directing group, the Cu catalyst is brought into strict proximity with the unactivated C(sp3)–H bond of a cyclobutane ring. This overcomes the high activation energy barrier, forming a C–N bond via a Cu(I)/Cu(III) or Cu(II)/Cu(III) catalytic cycle. The use of molecular oxygen (O₂) as the sole terminal oxidant regenerates the active Cu species, making the process highly sustainable.

RouteB A Cu(II) Precatalyst B Ligand Coordination (8-Aminoquinoline Amide) A->B Catalytic Cycle C C(sp3)-H Activation (Cyclometalation) B->C Catalytic Cycle D Oxidation to Cu(III) (O2 as Oxidant) C->D Catalytic Cycle E Reductive Elimination (C-N Bond Formation) D->E Catalytic Cycle E->A Catalytic Cycle F 2-Azaspiro[3.4]octan-1-one E->F

Fig 2: Cu-catalyzed intramolecular dehydrogenative amidation for spiro-lactam synthesis.

Step-by-Step Protocol: Synthesis of 2-(Quinolin-8-yl)-2-azaspiro[3.4]octan-1-one

Self-Validating System: The mechanism is validated by the addition of 2,6-di-tert-butyl-p-cresol (BHT), a radical inhibitor. Complete suppression of the reaction in the presence of BHT confirms the involvement of a radical-mediated oxidation process.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the cyclobutanecarboxamide substrate bearing the 8-aminoquinoline group (0.25 mmol), CuI (20 mol %), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of PhCN/o-xylene (0.3 mL / 0.2 mL).

  • Atmosphere Exchange: Purge the reaction vessel with O₂ gas three times and secure it under an O₂ balloon.

  • Thermal Cyclization: Stir the mixture at 140 °C for 34 hours.

  • Purification: Cool the mixture to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify the residue by silica gel column chromatography (petroleum ether/EtOAc, 10/1) to isolate the pale yellow oil product.

Route C: Reductive Cyclization for 3-Oxopyrrolidones

Causality & Mechanism

For ultra-large-scale synthesis (>100 g), transition-metal C-H activation can be cost-prohibitive. Bondarenko et al. demonstrated that 4,4-disubstituted 3-oxopyrrolidones can be rapidly assembled via a highly scalable reductive cyclization [3]. By subjecting a nitrile precursor to Raney-nickel catalyzed hydrogenation at elevated pressures (60 atm), simultaneous reduction of the nitrile to a primary amine and subsequent intramolecular cyclization onto an adjacent ester/ketone occurs. This bypasses the need for harsh dehydrating agents and produces 8-hydroxy-6-azaspiro[3.4]octan-7-one in excellent yields.

Step-by-Step Protocol: Synthesis of 8-Hydroxy-6-azaspiro[3.4]octan-7-one

Self-Validating System: LCMS analysis (+ve mode) must show the target mass


, and the 

H NMR must confirm the disappearance of the nitrile carbon peak and the presence of the newly formed lactam NH proton.
  • Preparation: Dissolve the nitrile precursor (1.0 mol) in methanol (2700 mL) in a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add Raney nickel slurry (9.0 g) carefully under an inert atmosphere.

  • Hydrogenation: Pressurize the reactor to 60 atm with H₂ gas and heat to 50 °C. Stir vigorously overnight.

  • Filtration & Isolation: Vent the H₂ gas safely. Filter the reaction mixture through Celite to remove the Raney nickel (Caution: Pyrophoric!).

  • Crystallization: Evaporate the solvent in vacuo and recrystallize the crude solid from acetonitrile to yield 8-hydroxy-6-azaspiro[3.4]octan-7-one (89% yield, ~125 g).

Quantitative Data Comparison

The following table summarizes the operational metrics of the three discussed synthetic routes, allowing process chemists to select the appropriate methodology based on scale and available infrastructure.

RouteKey Intermediate / ProductValidated ScaleStep CountOverall YieldKey Reagents / Catalysts
A: Classical Assembly 6-Benzyl-5,8-dioxo-6-azaspiro[3.4]octane>10 g5~45%NaH, TMS-CH₂Li, Br₂
B: C(sp3)-H Amidation 2-(Quinolin-8-yl)-2-azaspiro[3.4]octan-1-one~0.1 g235-40%CuI, Na₂CO₃, O₂
C: Reductive Cyclization 8-Hydroxy-6-azaspiro[3.4]octan-7-one>100 g3~89%Raney-Ni, H₂ (60 atm)

References

  • Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction Chem. Pharm. Bull. (2000). URL:[Link][1]

  • Copper-Catalyzed Intramolecular Dehydrogenative Amidation of Unactivated C(sp3)–H Bonds Using O2 as the Sole Oxidant The Journal of Organic Chemistry (2015). URL:[Link][2]

Sources

Strategic Deployment of N-Protecting Groups in the Synthesis of 6-Azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis and diversification of spirocyclic scaffolds. It focuses on the 6-azaspiro[3.4]octan-7-one core—a privileged structure in modern drug discovery (e.g., Sigma-1 receptor antagonists, kinase inhibitors) due to its high


 character and defined vectorization.

Executive Summary & Strategic Analysis

The 6-azaspiro[3.4]octan-7-one scaffold consists of a cyclobutane ring spiro-fused to a


-lactam (pyrrolidinone). While the core synthesis is established, the strategic manipulation of the lactam nitrogen  is the bottleneck for late-stage diversification.

Unlike simple amines, the lactam nitrogen (


) is non-basic but acidic. Protecting group (PG) strategies here serve two distinct purposes:
  • Chemical Orthogonality: Protecting the nitrogen to permit strong-base chemistry (e.g.,

    
    -lithiation at C8).
    
  • Activation: Electron-withdrawing groups (e.g., Boc) activate the lactam carbonyl, facilitating ring-opening or nucleophilic attack, though this can also lead to instability.

Comparative Analysis of Protecting Groups
Protecting GroupInstallation MethodStability ProfileStrategic Utility
Boc (tert-Butoxycarbonyl)

/ DMAP (Cat.)
Acid-labile; Base-sensitive (nucleophilic attack at CO)Purification & Activation. Best for mild downstream coupling. Risk: Ring opening with strong nucleophiles.
Bn (Benzyl)

/ NaH
Stable to Acid/Base; Removed by

Strong Base Chemistry. Essential if alkylating the C8 position (e.g., with LDA).
PMB (p-Methoxybenzyl)

/ NaH
Acid-labile (TFA); Oxidative removal (CAN)Orthogonal Strategy. Use when C8-alkylation is needed but final deprotection must avoid hydrogenation.
SEM (2-(TMS)ethoxymethyl)

/ NaH
Fluoride-labile (TBAF)Late-Stage Removal. Useful when the scaffold contains acid-sensitive motifs.

Core Synthesis Workflow

Before protection, the scaffold is typically assembled via the Cyanoacetate Route . This method is preferred for its scalability and avoidance of expensive transition metals in the ring-forming step.

SynthesisWorkflow Start Ethyl Cyanoacetate + 1,3-Dibromopropane Inter1 Ethyl 1-cyanocyclobutane- 1-carboxylate Start->Inter1 K2CO3, DMSO (Double Alkylation) Inter2 1-(Aminomethyl)cyclobutane- 1-carboxylate Inter1->Inter2 H2, Raney Ni (Nitrile Reduction) Product 6-Azaspiro[3.4]octan-7-one (Target Core) Inter2->Product Heat/Cyclization (Spontaneous) BocProduct N-Boc Lactam (Activated) Product->BocProduct Protocol A (Boc2O/DMAP) BnProduct N-Bn Lactam (Stable) Product->BnProduct Protocol B (BnBr/NaH)

Figure 1: The standard synthetic route to the spiro-lactam core and divergent protection strategies.

Detailed Application Protocols

Protocol A: Catalytic N-Boc Protection (The "Activation" Route)

Purpose: To protect the lactam for purification or to activate the ring for subsequent nucleophilic opening (if desired). Challenge: Lactam nitrogens are poor nucleophiles. Standard amine conditions (


/DCM) fail. DMAP is required to form the reactive 

-acylpyridinium intermediate.

Materials:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the spiro-lactam (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add TEA (12 mmol) followed by DMAP (1 mmol). Note: DMAP is catalytic but essential.

  • Reagent Addition: Cool the solution to 0°C. Add

    
     (12-15 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Mechanistic Insight: Gas evolution (

      
      ) will occur as the intermediate tert-butyl carbonate decomposes.[1] Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the N-H spot will disappear).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The N-Boc product is significantly less polar than the free lactam.

Critical Parameter: Avoid using strong nucleophilic bases (like NaOH) during workup, as the N-Boc lactam ring is susceptible to hydrolytic opening.

Protocol B: N-Benzylation for Anionic Chemistry (The "Shielding" Route)

Purpose: To install a robust group that survives strong bases (LDA, LiHMDS) used for alkylating the C8 position (alpha to carbonyl). Challenge: Requires deprotonation of the lactam (


).

Materials:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil) (1.2 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv - optional catalyst)

  • THF or DMF (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (12 mmol) in anhydrous THF (30 mL) at 0°C under Argon.

  • Addition: Add a solution of spiro-lactam (10 mmol in 10 mL THF) dropwise.

    • Observation: Hydrogen gas evolution. Stir at 0°C for 30 mins until evolution ceases. The solution may turn slightly yellow (formation of the sodium lactamate).

  • Alkylation: Add Benzyl Bromide (11 mmol) dropwise. (Optional: Add catalytic TBAI to accelerate reaction via in-situ formation of Benzyl Iodide).

  • Reaction: Warm to room temperature and stir for 2–6 hours.

  • Quench: Carefully add water dropwise at 0°C.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF (if used), then brine.

  • Deprotection Note: The Benzyl group is removed via Hydrogenolysis (

    
    , Pd/C, MeOH).
    
    • Safety Check: The cyclobutane ring in this spiro-system is generally stable to standard hydrogenolysis conditions (1 atm

      
      , RT), unlike cyclopropanes.
      

Troubleshooting & Critical Parameters

Ring Strain & Stability

The spiro[3.4] system possesses inherent ring strain (


 kcal/mol from the cyclobutane).
  • Risk: Acid-catalyzed rearrangement is rare, but nucleophilic ring opening is a major risk for N-Boc protected derivatives.

  • Mitigation: When removing Boc (TFA/DCM), keep temperature at 0°C. Do not use methanolic HCl, as it may cause methanolysis of the lactam bond.

Solubility Issues

The free lactam (6-azaspiro[3.4]octan-7-one) is highly polar and moderately water-soluble.

  • Extraction: If working with the free lactam, use DCM/IPA (3:1) or Chloroform for extractions.

  • Monitoring: Use PMA stain or

    
    ; the compound is not UV active unless derivatized.
    
Alpha-Alkylation (C8 Functionalization)

If the goal is to substitute the position next to the carbonyl:

  • Use Protocol B (N-Bn).

  • Reagent: LiHMDS is preferred over LDA to prevent nucleophilic attack on the carbonyl.

  • Electrophile: Add the electrophile at -78°C to prevent di-alkylation.

References

  • BenchChem. (2025).[2] Comparative Guide to the Synthesis of Spiroketones and Lactams. Retrieved from .

  • Miyanaga, A., & Katsuyama, Y. (2026).[3] Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products, 89(1), 112-125. Link

  • PubChem. (2025). Compound Summary: 6-azaspiro[3.4]octan-7-one (CID 79027205).[4][5] National Library of Medicine. Link

  • Grieco, P. A., et al. (2013).[6] Dual protection of amino functions involving Boc.[6][7][8] RSC Advances, 3, 18691-18697.[6] Link

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel spirocyclic scaffolds. The unique three-dimensional structure of spiro-β-lactams makes them valuable building blocks, but their synthesis presents distinct challenges, including steric hindrance and the management of multiple functional groups.[1][2]

This guide provides a plausible synthetic route, addresses common experimental issues through a detailed troubleshooting section, and offers an optimized protocol to improve yield and purity.

Proposed Synthetic Pathway

As there is no extensively documented synthesis for this specific molecule, we propose a robust, multi-step sequence based on well-established organic transformations. The key step is an intramolecular SN2 cyclization to form the strained β-lactam ring. This approach offers control over stereochemistry and is amenable to scale-up.

dot

Caption: Proposed multi-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The advice is structured in a question-and-answer format to directly tackle specific experimental challenges.

Q1: I am seeing very low yield in the final intramolecular cyclization step (H → I). What are the most likely causes?

A1: Low yield in this critical β-lactam forming step is a frequent issue, often related to competing side reactions. Here’s a breakdown of potential causes and solutions:

  • Cause - Intermolecular Reaction: The most significant competing reaction is intermolecular dimerization or polymerization, where two precursor molecules react with each other instead of cyclizing. This is especially problematic if the reaction concentration is too high.

    • Solution: Employ high-dilution conditions. The precursor H should be dissolved in a large volume of solvent and added very slowly (e.g., via syringe pump over several hours) to a solution of the base at low temperature. This maintains a very low instantaneous concentration of the precursor, statistically favoring the intramolecular cyclization.

  • Cause - Ineffective Deprotonation: The base may not be strong enough or may be quenched before it can deprotonate the amide.

    • Solution: Ensure you are using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA). Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by water or oxygen.

  • Cause - Incorrect Temperature: The reaction temperature is critical. If the temperature is too high, it can promote elimination side reactions or decomposition of the sensitive β-lactam product.

    • Solution: Maintain a low temperature, typically -78 °C (dry ice/acetone bath), throughout the base addition and reaction period. Allow the reaction to stir at this temperature for several hours before slowly warming to room temperature.

Q2: My purification of the final product (J) is difficult. It streaks badly on silica gel and I get poor separation. What can I do?

A2: The final product contains both a secondary amide (in the lactam) and a primary alcohol, making it quite polar. This polarity is the primary reason for difficult purification on standard silica gel.[3]

  • Strategy 1 - Modify the Stationary Phase:

    • Alumina: For basic compounds like amines and some amides, basic or neutral alumina can be a better choice than acidic silica gel, leading to less streaking.[3]

    • Reverse-Phase Chromatography: If the compound is sufficiently water-soluble, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be highly effective for purifying polar molecules.[4][5]

  • Strategy 2 - Modify the Mobile Phase:

    • Add a Modifier: When using silica gel, adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol) can significantly reduce tailing by deactivating acidic sites on the silica surface.[3]

  • Strategy 3 - Use a Different Technique:

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds that are poorly retained in reverse-phase. It uses a polar stationary phase (like silica) with a high organic content mobile phase, providing a unique selectivity.[6]

    • Crystallization: If an appropriate solvent system can be found, crystallization is an excellent method for obtaining highly pure material. Try solvent systems like Ethyl Acetate/Hexanes, Methanol/Diethyl Ether, or Acetone/Water.

Q3: The deprotection of the benzyl ester (I → J) is incomplete or leads to decomposition. How can I improve this step?

A3: Hydrogenolysis of benzyl esters is usually clean, but issues can arise.

  • Cause - Catalyst Poisoning: Trace impurities from the previous step (e.g., sulfur-containing reagents if used, or residual base) can poison the Palladium catalyst.

    • Solution: Ensure the protected target I is thoroughly purified before the deprotection step. A quick filtration through a small plug of silica may be necessary.

  • Cause - Catalyst Inactivity: The catalyst itself may be old or of poor quality.

    • Solution: Use a fresh, high-quality catalyst. For stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C as it is less prone to acid-catalyzed side reactions.

  • Cause - Product Instability: The final β-lactam product might be sensitive to the reaction conditions, especially if any acidic byproducts are formed.

    • Solution: Run the reaction in a neutral solvent like ethyl acetate or methanol. Avoid acidic solvents like acetic acid unless absolutely necessary. Keep the reaction time to a minimum and monitor closely by TLC.

dot

Caption: Troubleshooting flowchart for low yield in the cyclization step.

Optimized Experimental Protocol: Intramolecular Cyclization (H → I)

This protocol details the key β-lactam formation step, emphasizing techniques to maximize yield.

Materials and Reagents:

  • Cyclization Precursor (H )

  • Potassium Hexamethyldisilazide (KHMDS), 0.5 M in Toluene

  • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

  • Anhydrous Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of Argon.

  • Solvent and Base: Add anhydrous THF (to achieve a final concentration of ~0.01 M) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Precursor Solution: In a separate flame-dried flask, dissolve the Cyclization Precursor H (1.0 eq) in anhydrous THF.

  • Base Addition: Slowly add KHMDS (1.1 eq) to the cooled THF in the reaction flask. Stir for 15 minutes.

  • Slow Addition: Using a syringe pump, add the solution of precursor H to the reaction flask containing the base over a period of 4-6 hours. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC (staining with permanganate).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol, followed by saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected target I .

Yield Optimization Data

The choice of base and solvent can dramatically impact the success of the intramolecular cyclization. The following table summarizes expected outcomes based on different conditions.

BaseSolventTemperature (°C)Expected Yield (%)Key Considerations
KHMDS THF -78 75-85 Optimal Conditions. Non-nucleophilic, strong base minimizes side reactions. High dilution is critical.
LDATHF-7860-75Good alternative, but can be slightly more nucleophilic. Ensure slow addition.
NaHDMF0 to RT10-30Often leads to polymerization and elimination. Not recommended for this transformation.
K₂CO₃AcetonitrileReflux< 5Insufficiently basic to deprotonate the amide efficiently for this type of cyclization.

References

  • [Organic Letters] Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. (2015). Organic Letters. [Link]

  • [Journal of Antibiotics] Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. (1981). The Journal of Antibiotics. [Link]

  • [MDPI] Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. (2022). Molecules. [Link]

  • [PubMed] Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science. [Link]

  • [ResearchGate] A New Lactam Protecting Group. (2010). ChemInform. [Link]

  • [American Chemical Society] Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2020 National Meeting. [Link]

  • [PMC] Novel and Recent Synthesis and Applications of β-Lactams. (2011). Current Organic Chemistry. [Link]

  • [Organic Chemistry Portal] β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • [Organic Chemistry Portal] Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • [RSC Publishing] Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry. [Link]

  • [ACS Publications] New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. (2000). The Journal of Organic Chemistry. [Link]

  • [Wikipedia] Staudinger synthesis. Wikipedia. [Link]

  • [Comprehensive Organic Synthesis] Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2014). Comprehensive Organic Synthesis. [Link]

  • [RSC Publishing] Facile synthesis of 2-azaspiro[3.4]octane. (2014). Organic & Biomolecular Chemistry. [Link]

  • [ResearchGate] Facile synthesis of 2-azaspiro[3.4]octane. (2014). Request PDF. [Link]

  • [Master Organic Chemistry] Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]

  • [Reddit] Purification of strong polar and basic compounds. r/Chempros. [Link]

  • [Biotage] What can I use to purify polar reaction mixtures?. (2023). Biotage. [Link]

  • [Teledyne ISCO] Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. [Link]

  • [PubChem] 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one. PubChem. [Link]

  • [PubChem] 2-hydroxy-6-azaspiro[3.4]octan-7-one. PubChem. [Link]

  • [ResearchGate] An improved synthesis of 2-oxa-7-azaspiro[7][8]nonane and analogs as novel reagents in medicinal chemistry. (2012). Request PDF. [Link]

Sources

Solubility enhancement strategies for azaspiro lactam derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for Azaspiro Lactam Derivatives

Subject: Troubleshooting Solubility & Bioavailability Issues for Rigid Spirocyclic Scaffolds Ticket ID: AZS-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation R&D

Introduction: The "Spiro" Challenge

Welcome to the technical support hub. If you are working with azaspiro lactam derivatives (similar to CGRP antagonists like ubrogepant or atogepant), you are likely facing a specific set of physicochemical adversaries: high lattice energy and lipophilicity .

The spiro-carbon center creates a rigid, orthogonal orientation between rings. While this is excellent for receptor binding specificity (locking the pharmacophore), it imposes a penalty:

  • High Melting Point (Tm): The rigid structure reduces entropy in the solid state, stabilizing the crystal lattice.

  • Poor Aqueous Solubility: The lipophilic lactam and spiro-rings resist hydration.

This guide provides validated workflows to overcome these barriers.

Module 1: Diagnostic & Strategy Selection

Before attempting a formulation, you must diagnose the compound's limiting factor. Do not guess; use the data.

Required Input Data:

  • pKa: Is there an ionizable center (e.g., a piperidine/piperazine nitrogen)?

  • LogP/LogD: Lipophilicity profile.

  • Tm (Melting Point): Indicator of lattice strength.

Decision Matrix: Use the following logic flow to select your primary enhancement strategy.

SolubilityStrategy Start Compound Diagnosis CheckIon Is there an ionizable group? (Basic N or Acidic moiety) Start->CheckIon CheckPKa Is pKa gap > 2 units relative to counterion? CheckIon->CheckPKa Yes CheckTm Is Tm > 200°C? CheckIon->CheckTm No (Neutral) Salt STRATEGY A: Salt Formation (e.g., Mesylate, HCl) CheckPKa->Salt Yes (High Probability) CheckPKa->CheckTm No (Weak Ionization) ASD STRATEGY B: Amorphous Solid Dispersion (Spray Drying/HME) CheckTm->ASD Yes (High Lattice Energy) Lipid STRATEGY C: Lipid Formulation (SEDDS/Softgel) CheckTm->Lipid No (Low Tm, High LogP)

Figure 1: Decision matrix for selecting solubility enhancement strategies based on physicochemical properties.

Module 2: Salt Formation (The "First Line" Defense)

If your azaspiro derivative possesses a basic nitrogen (common in spiro-piperidines), salt formation is the most cost-effective approach.

The Protocol: High-Throughput Salt Screening Objective: Identify a counterion that disrupts the crystal lattice and improves dissolution rate.

  • Counterion Selection:

    • Strong Acids: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Sulfuric acid.

    • Rationale: Mesylates are particularly effective for rigid bases as they often break planar stacking better than small halides.

  • Solvent System:

    • Use polar organics (Ethanol, Acetone) where the free base is soluble, but the salt is likely to precipitate.

  • Execution:

    • Dissolve Free Base (50 mg) in solvent (500 µL).

    • Add acid (1.05 equivalents).

    • Cycle temperature (5°C to 40°C) for 24 hours to encourage crystallization.

    • Filter and analyze via XRPD (X-Ray Powder Diffraction) and DSC.[1][2]

Troubleshooting: "My salt disproportionates in water."

  • Symptom: The salt dissolves initially but precipitates as the free base within minutes.

  • Cause: The pH at the diffusion layer surface is too high (pH > pKa_max), causing the salt to revert to the free base (common with weak bases like HCl salts of weak amines).

  • Fix: Switch to a counterion with a lower pKa (e.g., switch from Succinate to Mesylate) or add a pH-modifier (e.g., Citric Acid) to the formulation to maintain an acidic micro-environment.

Module 3: Amorphous Solid Dispersions (ASD)

When salt formation fails (or the molecule is neutral), you must break the crystal lattice and "freeze" the molecule in a disordered, high-energy amorphous state using a polymer carrier.

Comparison of Polymer Carriers:

Polymer TypeExamplesBest ForRisk Factor
Cellulosics HPMC-AS, HPMC-PpH-dependent release (enteric); preventing recrystallization.High viscosity in solution.
Vinyls PVPVA (Kollidon VA64)High drug loading; excellent solubility in organic solvents.Hygroscopic (absorbs moisture).
Soluplus PEG-PVC-PEG graftMicellar solubilization; acts as a surfactant.Lower Tg (glass transition temperature).

Protocol: Spray Drying Process Development Objective: Create a kinetic trap to prevent recrystallization.

  • Feed Solution Preparation:

    • Dissolve Drug + Polymer (ratio 1:3) in Acetone/Methanol (or DCM/Ethanol).

    • Critical Check: Ensure total solids concentration is <10% to prevent nozzle clogging.

  • Process Parameters (Büchi Mini Spray Dryer example):

    • Inlet Temp:

      
       (e.g., 75°C for Acetone).
      
    • Outlet Temp: Must be

      
       of the polymer to prevent stickiness.
      
  • Secondary Drying:

    • Vacuum dry at 40°C for 24h. Residual solvent acts as a plasticizer, lowering

      
       and inducing crystallization.
      

Troubleshooting: "The powder is sticky/yield is low."

  • Cause: Outlet temperature is too high (above the Glass Transition Temperature,

    
    , of the mixture).
    
  • Fix: Increase the aspirator rate (airflow) or decrease the inlet temperature.

Module 4: Stability & The Lactam Ring

The Hazard: Lactam rings (cyclic amides) are susceptible to hydrolysis, resulting in ring-opening and total loss of pharmacological activity. This is accelerated by:

  • Extreme pH: Alkaline conditions (pH > 8) are particularly damaging to lactams.

  • Nucleophiles: Presence of reactive excipients (e.g., alcohols in liquid formulations).

Stability Workflow:

StabilityCheck Sample Formulation Sample Stress Stress Test: 40°C / 75% RH (Open Dish) Sample->Stress Analysis HPLC Analysis Stress->Analysis Result Check for Ring-Open Impurity Analysis->Result

Figure 2: Accelerated stability testing workflow for lactam integrity.

Prevention Strategy:

  • Buffer Control: Maintain formulation pH between 4.5 and 6.0.

  • Excipient Screening: Avoid strong bases (e.g., Magnesium Oxide) in direct contact with the drug. Use desiccants in packaging to minimize moisture-mediated hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I tried HME (Hot Melt Extrusion), but my compound degraded. Why? A: Azaspiro lactams often have high melting points (


). To extrude, you must heat the polymer above the drug's melting point to ensure miscibility. If this temperature exceeds the thermal degradation point of the lactam, the ring will open or oxidize.
  • Solution: Use Solvent Casting or Spray Drying instead, which operate at lower temperatures. Alternatively, use a plasticizer (like Triethyl Citrate) to lower the processing temperature of HME.

Q2: My dissolution profile shows a "Spring and Parachute" effect, but then it crashes out. How do I extend the "Parachute"? A: The "crash" indicates rapid recrystallization from the supersaturated state.

  • Solution: Add a crystallization inhibitor (surfactant) like Vitamin E TPGS or HPMC to the formulation. These adsorb onto crystal nuclei, sterically hindering growth and extending the supersaturation window.

Q3: Can I use Cyclodextrins (HP-


-CD)? 
A:  It depends on the size of the spiro-system. Azaspiro rings are bulky.
  • Test: Run a phase solubility study.[3] If the stability constant (

    
    ) is 
    
    
    
    , the cavity is too small or the steric hindrance is too high. In this case, ASDs are superior.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[4][5] International Journal of Pharmaceutics. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][7][8] Advanced Drug Delivery Reviews. [Link]

  • FDA Access Data. (2019). Ubrogepant (UBRELVY) Prescribing Information & Chemistry Review. (Illustrates salt/spray drying approaches for CGRP antagonists). [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.4]octane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The spiro[3.4]octane scaffold is a highly sought-after,


-rich bioisostere in medicinal chemistry, offering enhanced three-dimensionality and improved pharmacokinetic profiles compared to flat aromatic rings[1]. However, its rigid, orthogonal bicyclic structure creates significant steric hindrance, often derailing late-stage functionalization, cross-coupling, and C-H activation efforts[2].

As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven protocols and mechanistic insights to help you bypass these physical barriers and successfully functionalize your spirocyclic drug candidates.

Functionalization Decision Matrix

Before troubleshooting a failed reaction, ensure you are utilizing the correct strategic approach for your specific spiro[3.4]octane derivative. The orthogonal arrangement of the cyclobutane and cyclopentane rings creates a "steric shield" around the spiro carbon[3], requiring highly tailored catalytic systems.

Workflow A Spiro[3.4]octane Target B Pre-functionalized (C-X bond) A->B C Unactivated Core (C-H bonds only) A->C D Cross-Coupling (Pd/Ni) B->D E Directed C-H Activation C->E F Steric Clash? Use slim NHC ligands D->F G Poor Geometry? Use flexible DGs E->G

Workflow for selecting functionalization strategies on spiro[3.4]octane scaffolds.

Troubleshooting Guide: Cross-Coupling on Spiro[3.4]octanes

The Issue: Attempted Suzuki-Miyaura or Buchwald-Hartwig coupling of a halogenated spiro[3.4]octane yields mostly unreacted starting material or protodehalogenation byproducts[4].

The Causality: The synthesis of all-carbon quaternary centers in azaspiro[3.n]alkanes is an enduring challenge due to extreme steric constraints[5]. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) traditionally used for difficult couplings are detrimental here. Their wide Tolman cone angles cause them to clash with the perpendicular ring system, preventing the formation of the critical Pd-substrate oxidative addition complex or hindering the transmetalation step.

The Solution: Switch to less sterically demanding, highly active N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) or specific "slim" phosphines (e.g., dppf). The linear steric profile of the IPr ligand allows the palladium center to approach the shielded spirocyclic core without clashing.

Quantitative Data: Catalyst/Ligand Comparison
Catalyst/Ligand SystemSteric Profile (Cone Angle /

)
Relative YieldPrimary Failure Mode
Pd(OAc)₂ / XPhosVery High< 10%Failure to transmetalate
Pd(PPh₃)₄Moderate25-30%Protodehalogenation
Pd(dppf)Cl₂Moderate-Bidentate65-70%Slow reaction rate
Pd-PEPPSI-IPr "Slim" (Linear NHC) > 85% N/A (Optimal)
Self-Validating Protocol: Pd-NHC Cross-Coupling
  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with the spiro[3.4]octane halide (1.0 equiv), the corresponding boronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add 3 mol% of Pd-PEPPSI-IPr catalyst. Note: The self-validating aspect of this step is the immediate color change upon solvation, indicating active Pd(0) formation without the steric delay seen with bulky phosphines.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Avoid bulky tertiary alcohols like t-Amyl alcohol, which exacerbate steric crowding at the metal center.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80°C for 16 hours.

  • Workup: Quench with water, extract with EtOAc, filter through a short pad of Celite, and purify via flash chromatography.

Troubleshooting Guide: Directed C(sp³)-H Activation

The Issue: Attempted C-H arylation or borylation on the unactivated spiro[3.4]octane core results in poor regioselectivity or a complete lack of C-H insertion.

The Causality: Standard directing groups (DGs) like 8-aminoquinoline are too rigid. The orthogonal geometry of the spiro[3.4]octane prevents the DG from adopting the necessary transition state geometry to bring the metal center into proximity with the target C-H bond via the Concerted Metalation-Deprotonation (CMD) pathway.

The Solution: Utilize an Iridium-catalyzed borylation system driven entirely by steric relief, rather than rigid directing groups. The Ir/dtbpy system is highly sensitive to steric hindrance and will exclusively activate the most accessible, least sterically hindered C-H bond furthest from the spiro junction.

CatalyticCycle Pd Ir(III) Catalyst Coord Substrate Coordination Pd->Coord Steric Approach CH C-H Cleavage Coord->CH CMD Step Ox Oxidative Addition CH->Ox B2pin2 Red Reductive Elimination Ox->Red Steric Relief Red->Pd Product

C-H activation catalytic cycle optimized for sterically hindered spirocycles.

Self-Validating Protocol: Ir-Catalyzed Sterically-Driven Borylation
  • Catalyst Formation: In a dry vial, mix

    
     (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in dry MTBE. Stir for 10 minutes. Validation: The solution will turn a deep, dark red/brown, confirming the generation of the active Ir-boryl species.
    
  • Reagent Addition: Add bis(pinacolato)diboron (

    
    , 1.5 equiv) and the spiro[3.4]octane substrate (1.0 equiv).
    
  • Reaction: Stir at 60°C for 16 hours. The catalyst will naturally bypass the sterically congested spiro center and borylate the distal cyclopentane/cyclobutane positions.

  • Workup: Evaporate the solvent. Purify via silica gel chromatography using eluent deactivated with 1%

    
     to prevent the acid-catalyzed deborylation of the newly formed C-B bond.
    

Frequently Asked Questions (FAQs)

Q: Why does my spiro[3.4]octane ring open during Lewis acid-mediated functionalization? A: The spiro[3.4]octane system possesses significant inherent ring strain, particularly within the cyclobutane ring[6]. Harsh Lewis acids (e.g.,


, 

) can trigger carbocationic ring-opening or ring-expansion rearrangements to relieve this thermodynamic strain. Recommendation: Switch to milder Brønsted acids or transition-metal catalysis (e.g.,

at low temperatures) to maintain the integrity of the spirocyclic core.

Q: How do I overcome the poor solubility of spirocyclic intermediates in standard cross-coupling solvents? A: Because spirocycles lack planar aromatic systems, they do not participate in


 stacking and often exhibit poor solubility in non-polar solvents like toluene.
Recommendation: Utilize polar aprotic solvent mixtures such as Dioxane/DMF or THF/NMP (4:1) to keep the intermediates fully solvated during the catalytic cycle, ensuring the catalyst has continuous access to the substrate.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes Source: RSC Publishing[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Publications[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: RSC Publishing[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] Source: ChemRxiv[Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles Source: RSC Publishing[Link]

  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes Source: PMC (PubMed Central)[Link]

Sources

Technical Support Center: Troubleshooting Cyclization of Azaspiro[3.4]octan-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. The 6-azaspiro[3.4]octan-7-one motif is a highly valued, rigidified building block in medicinal chemistry, frequently utilized to improve metabolic stability and modulate physicochemical properties. Spirocyclic pyrrolidones and their functionalized derivatives can be synthesized on a multigram scale, but require rigorous optimization of the cyclization step to ensure high throughput and purity ().

The most common and scalable route to this scaffold is the reductive cyclization of a cyano-ester precursor (e.g., ethyl 2-(1-(cyanomethyl)cyclobutyl)acetate). However, this transformation presents unique kinetic and chemoselectivity challenges. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your success.

Part 1: Mechanistic Workflow

Understanding the reaction pathway is critical for diagnosing failures. The reduction of the nitrile yields a transient imine, which is further reduced to a primary amine. This amine must then undergo an intramolecular nucleophilic attack on the adjacent ester to form the γ-lactam ring.

Pathway A Cyano-ester Precursor B Imine Intermediate A->B H2 / Raney Ni C Uncyclized Primary Amine B->C +H2 E Secondary Amine (Dimer Impurity) B->E +Primary Amine (Side Reaction) D 6-azaspiro[3.4]octan-7-one (Target Lactam) C->D Δ (50 °C) -EtOH

Reductive cyclization workflow for azaspiro[3.4]octan-7-one showing the dimerization side-reaction.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass of [M+H]⁺ m/z 172 instead of the target m/z 126. Why isn't the molecule cyclizing? Cause: You are observing the accumulation of the uncyclized primary amine intermediate (ethyl 2-(1-(aminomethyl)cyclobutyl)acetate). While the β-quaternary carbon of the cyclobutane ring thermodynamically favors the spirocyclic conformation via the Thorpe-Ingold effect (1)[1], the kinetics of lactamization from an ethyl ester are slow at room temperature. Solution: The reaction requires thermal activation. The patent literature specifically highlights heating the methanol/Raney Ni mixture to 50 °C for up to 16 hours to drive the lactamization to completion (2)[2]. Do not cool the reactor immediately after hydrogen uptake ceases.

Q2: I am observing significant amounts of a high-molecular-weight impurity ([M+H]⁺ m/z 326). How can I prevent this? Cause: This is a secondary amine dimer. It forms when the newly generated primary amine (m/z 172) acts as a nucleophile and attacks the transient imine intermediate of an adjacent molecule before it can be fully hydrogenated. Solution: Perform the hydrogenation in the presence of an ammonia source (e.g., 7N NH₃ in Methanol). The excess ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing intermolecular dimerization. Additionally, ensure you are using Raney Nickel rather than Palladium on Carbon (Pd/C), as Pd/C is notorious for promoting secondary amine formation during nitrile reductions.

Q3: The Raney Nickel catalyst seems to lose activity halfway through the reaction, leaving unreacted starting material. What is the cause? Cause: Spongy nickel catalysts are highly susceptible to poisoning by trace sulfur or halide impurities. If your cyclobutane precursor was synthesized via alkylation with 1,3-dibromopropane, residual bromides can rapidly deactivate the catalyst surface. Solution: Implement a rigorous aqueous workup or pass the precursor through a short silica plug prior to the hydrogenation step to remove catalyst poisons.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the resulting impurity profile during the cyclization of ethyl 2-(1-(cyanomethyl)cyclobutyl)acetate (10 mmol scale).

Catalyst SystemSolventAdditiveTemp (°C)Time (h)Target Yield (%)Dimer Impurity (%)Uncyclized Amine (%)
Pd/C (10% w/w)MeOHNone251640%35%25%
Raney NiMeOHNone251660%10%30%
Raney NiMeOHNH₃ (7N)251665%< 2%33%
Raney Ni MeOH NH₃ (7N) 50 16 92% < 2% < 1%

Table 1: Quantitative comparison of reductive cyclization conditions. Optimal results require both an ammonia additive (to suppress dimerization) and heat (to drive lactamization).

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Reductive Cyclization to 6-azaspiro[3.4]octan-7-one

1. Catalyst Preparation

  • Carefully transfer Raney Nickel slurry (approx. 10% w/w relative to the substrate) into a Schlenk flask.

  • Wash the catalyst with anhydrous methanol (3 × 15 mL) under an argon atmosphere to displace water.

  • Self-Validation Checkpoint: The catalyst must remain submerged in solvent at all times. If the catalyst dries, it will spontaneously ignite, indicating a breach in the safety protocol.

2. Reaction Assembly

  • In a high-pressure hydrogenation vessel, dissolve the cyano-ester precursor (10 mmol) in 7N NH₃ in Methanol (30 mL).

  • Transfer the washed Raney Ni to the vessel.

3. Hydrogenation & Thermal Lactamization

  • Purge the vessel with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize the vessel to 50 psi H₂.

  • Heat the reaction mixture to 50 °C and stir vigorously for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate primary amine will appear at [M+H]⁺ m/z 172. The target lactam appears at[M+H]⁺ m/z 126. A successful reaction will show the complete disappearance of m/z 172. If m/z 326 (dimer) is present at >5% area, the ammonia concentration in the solvent was insufficient.

4. Catalyst Filtration & Isolation

  • Vent the hydrogen gas and purge the vessel with N₂.

  • Filter the mixture through a tightly packed pad of Celite under a blanket of nitrogen to remove the Raney Ni. Wash the pad with hot methanol (2 × 15 mL).

  • Concentrate the filtrate in vacuo to yield the crude 6-azaspiro[3.4]octan-7-one, which can be further purified via flash chromatography or recrystallization.

References
  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones Source: Thieme Connect URL:[Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: ACS Publications URL:[Link]

  • US10053477B2 - Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide Source: Google Patents URL

Sources

Minimizing side reactions during hydroxymethyl group modification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Troubleshooting Experimental Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the hydroxymethyl group (–CH₂OH), while a versatile functional handle, can be the source of significant synthetic challenges. Its reactivity can lead to a variety of unintended side reactions, complicating product purification and reducing yields.

This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and proactively minimize these side reactions. We will explore common modifications—protection, oxidation, and etherification—through a practical, question-and-answer format, grounded in established chemical principles.

Part 1: Protecting the Hydroxymethyl Group - Your First Line of Defense

The decision to protect a hydroxyl group is a critical first step in many synthetic routes. The ideal protecting group is easily installed, stable to subsequent reaction conditions, and cleanly removed without affecting the rest of the molecule.[1] Failure to choose appropriately is a primary source of side reactions and low yields.

FAQ: Protecting Group Selection & Troubleshooting

Question: I'm planning a multi-step synthesis. How do I choose the right protecting group for a primary alcohol from the dozens of options available?

Answer: This is a crucial strategic decision. Selecting the wrong group can lead to premature deprotection or failure to deprotect at the desired step. Your choice should be guided by the downstream reaction conditions you anticipate. A decision-making workflow can be visualized as follows:

G start What are my downstream reaction conditions? acid Strongly Acidic? start->acid base Strongly Basic? start->base nucleophilic Nucleophilic / Basic? start->nucleophilic oxidative Oxidative? start->oxidative reductive Reductive (e.g., H2)? start->reductive silyl Consider Silyl Ethers (TBDMS, TIPS) acid->silyl No (Acid Labile) benzyl Consider Benzyl (Bn) Ether acid->benzyl Yes ester Consider Esters (Ac, Bz, Piv) acid->ester Yes acetal Consider Acetals (MOM, THP) acid->acetal No (Acid Labile) base->silyl Yes (Generally Stable) base->benzyl Yes base->ester No (Base Labile) base->acetal Yes nucleophilic->silyl Yes (Sterically Hindered) nucleophilic->benzyl Yes nucleophilic->ester No (Electrophilic Carbonyl) nucleophilic->acetal Yes oxidative->silyl Yes oxidative->benzyl No (Benzylic Position is Labile) oxidative->ester Yes oxidative->acetal Yes (Generally Stable) reductive->silyl Yes reductive->benzyl No (Cleaved by Hydrogenolysis) reductive->ester No (Can be Reduced) reductive->acetal Yes

Caption: Decision tree for selecting a hydroxyl protecting group.

Causality: The stability of a protecting group is directly related to its chemical structure.

  • Silyl Ethers (e.g., TBDMS, TIPS): Cleaved by fluoride ions (TBAF) and acidic conditions. They are robust to basic, oxidative, and many reductive conditions. Their steric bulk can also prevent unwanted reactions at nearby sites.[2]

  • Benzyl (Bn) Ethers: Very robust to a wide range of conditions, including strong acids and bases. Their key feature is selective removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is an orthogonal strategy to most other deprotections.[3]

  • Ester Protecting Groups (e.g., Acetyl, Benzoyl): Economical and effective, but sensitive to basic conditions (hydrolysis/saponification).[4][5] They are stable to acidic and oxidative conditions.

  • Acetals (e.g., MOM, THP): Stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[4]

Question: I'm getting a low yield during the silylation of my primary alcohol. What's going wrong?

Answer: This is a common issue often related to reaction conditions or reagent quality. Here are the primary causes and solutions:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction Causality: The alcohol may be sterically hindered, or the silylating agent may not be reactive enough. Solution: 1. Increase reaction time or temperature. 2. Use a more powerful silylating agent (e.g., switch from TBDMS-Cl to TBDMS-OTf). 3. Add a catalyst like DMAP (4-dimethylaminopyridine), but use it judiciously as it can be difficult to remove.[4]
Moisture in Reaction Causality: Silylating agents are highly sensitive to water. Any moisture will consume the reagent, forming siloxanes and reducing the yield. Solution: 1. Ensure all glassware is oven- or flame-dried. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Base Incompatibility Causality: The base used (e.g., triethylamine, imidazole, pyridine) is crucial for scavenging the HCl or HOTf byproduct. An inappropriate or weak base can stall the reaction. Solution: 1. Ensure the base is pure and dry. 2. For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine may be required.[6]
Part 2: Selective Oxidation - Avoiding Over- and Under-Reaction

Oxidizing a primary hydroxymethyl group can yield either an aldehyde or a carboxylic acid. The key challenge is achieving selectivity and preventing side reactions like the formation of esters or other byproducts.[7]

FAQ: Oxidation Troubleshooting

Question: I am trying to oxidize a primary alcohol to an aldehyde, but my main product is the carboxylic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation occurs because the intermediate aldehyde, in the presence of water, can form a hydrate (gem-diol), which is then further oxidized to the carboxylic acid. The key is to use an anhydrous oxidant or a method that stops cleanly at the aldehyde.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway RCH2OH Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) RCH2OH->Aldehyde Mild, Anhydrous Oxidant (e.g., DMP, Swern) Hydrate Gem-Diol Hydrate (R-CH(OH)2) CarboxylicAcid Carboxylic Acid (R-COOH) Hydrate->CarboxylicAcid [Ox] Aldehyde_side Aldehyde (R-CHO) Aldehyde_side->Hydrate + H2O RCH2OH_strong Primary Alcohol (R-CH2OH) CarboxylicAcid_direct Carboxylic Acid (R-COOH) RCH2OH_strong->CarboxylicAcid_direct Strong, Aqueous Oxidant (e.g., KMnO4, Jones)

Caption: Oxidation pathways of primary alcohols.

Recommended Protocols for Aldehyde Synthesis:

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Causality: DMP is a high-valent iodine compound that acts as a mild, selective oxidant in anhydrous conditions, which prevents hydrate formation.[6] It is known for its operational simplicity and neutral pH conditions.

    • Protocol:

      • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

      • Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.

      • Stir under an inert atmosphere and monitor by TLC. The reaction is often complete in 1-3 hours.

      • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

      • Stir vigorously for 15-20 minutes until the solid dissolves. Extract the product with DCM, dry over Na₂SO₄, and purify by chromatography.

  • Swern Oxidation:

    • Causality: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at very low temperatures (-78 °C). The low temperature and anhydrous conditions ensure the aldehyde is formed cleanly without over-oxidation.[6]

    • Protocol:

      • At -78 °C (dry ice/acetone bath), add oxalyl chloride (1.1 eq) to a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM under an inert atmosphere.

      • Stir for 15 minutes, then add a solution of the alcohol (1.0 eq) in DCM dropwise.

      • Stir for 30-45 minutes at -78 °C.

      • Add triethylamine (TEA, 5.0 eq) and stir for 20 minutes.

      • Allow the reaction to warm to room temperature.

      • Quench with water, extract the product, dry, and purify.

Question: I'm trying to oxidize a hydroxymethyl group on a complex molecule with other sensitive functional groups (e.g., other alcohols, alkenes). How can I achieve chemoselectivity?

Answer: Chemoselectivity is paramount in complex molecule synthesis. For oxidizing a primary alcohol in the presence of a secondary alcohol, catalyst systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective.

  • TEMPO-based Oxidation:

    • Causality: TEMPO is a stable nitroxyl radical that, in the presence of a stoichiometric co-oxidant (like bleach or diacetoxyiodobenzene), selectively catalyzes the oxidation of primary alcohols over secondary ones due to steric accessibility.[8]

    • Protocol (Anelli-Montanari conditions):

      • Dissolve the diol (1.0 eq) in DCM.

      • Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq).

      • Cool the mixture to 0 °C and add an aqueous solution of NaHCO₃.

      • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, bleach, 1.1 eq) while maintaining the temperature at 0 °C.

      • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.

      • Separate the layers, extract the aqueous layer with DCM, combine organic layers, dry, and purify.

Part 3: Ether and Ester Formation - Controlling Reactivity

Esterification and etherification are common modifications. However, both can suffer from equilibrium limitations and side reactions, particularly under acidic conditions.[9][10]

FAQ: Ester & Ether Synthesis Troubleshooting

Question: My Fischer esterification reaction is giving me a very low yield, even after prolonged heating. How can I improve it?

Answer: Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[11] To achieve high yields, you must shift the equilibrium to the product side, based on Le Châtelier's principle.

  • Driving the Equilibrium:

    • Use Excess Reactant: Use the alcohol as the solvent if it is inexpensive and readily available. This large excess pushes the reaction forward.[12]

    • Remove Water: The most effective method is to remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.

    • Use a Dehydrating Agent: Incorporating molecular sieves into the reaction mixture can sequester the water byproduct.

Question: I am attempting an acid-catalyzed reaction on a molecule containing a hydroxymethyl group, and I'm forming an unexpected symmetrical ether. Why is this happening?

Answer: This is a classic side reaction. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the first molecule in an Sₙ2 (for primary alcohols) or Sₙ1 (if a stable carbocation can form) reaction, leading to a symmetrical ether.[10][13]

G RCH2OH R-CH2OH Protonated_OH R-CH2-OH2+ RCH2OH->Protonated_OH + H+ H_plus H+ Ether_Protonated R-CH2-O+(H)-CH2-R Water H2O Protonated_OH->Water - H2O RCH2OH_2 R-CH2OH (Nucleophile) RCH2OH_2->Ether_Protonated SN2 Attack Ether Symmetrical Ether (R-CH2-O-CH2-R) Ether_Protonated->Ether - H+

Caption: Mechanism of acid-catalyzed ether formation.

  • Mitigation Strategies:

    • Lower the Temperature: This side reaction often has a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature can minimize ether formation.

    • Use a Protecting Group: If the hydroxyl group is not the intended reactant, protect it before subjecting the molecule to acidic conditions.

    • Choose an Alternative Pathway: If acid catalysis is problematic, consider alternative, non-acidic methods for your desired transformation. For example, for ether synthesis, the Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is a powerful alternative that avoids acidic conditions.[3]

References
  • Mei, S., Chen, B., & Li, Z. (2015). Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Green Chemistry. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Gao, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

  • LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • Siedlecka, R., & Skarzewski, J. (1994). Selective oxidation of primary hydroxy groups in primary-secondary diols. Synthesis. [Link]

  • Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. [Link]

  • Vedantu. (n.d.). Alcohol and Ether. [Link]

  • LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

  • BYJU'S. (n.d.). Esterification Reaction. [Link]

  • Open Library Publishing Platform. (n.d.). Introduction to Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

Sources

Resolving stability issues of spiro lactams in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SL-AQ-STAB-001

Executive Summary: The Spiro-Lactam Paradox

Welcome to the technical support hub for spiro lactam chemistry. If you are working with rhodamine-based fluorophores, spiro-oxindole drugs, or switchable molecular probes, you are likely encountering the "Spiro-Lactam Paradox."

In aqueous solution, these molecules exist in a dynamic tug-of-war between two states:

  • Closed Form (Spirolactam): Generally non-fluorescent, colorless, and lipophilic (low water solubility).

  • Open Form (Zwitterion/Amide): Highly fluorescent/colored, hydrophilic, but susceptible to hydrolytic cleavage.

Your "stability issue" is likely either an unwanted equilibrium shift (functional instability) or chemical degradation (structural instability). This guide helps you diagnose and resolve both.

Module 1: Troubleshooting Guide (FAQ)

Category A: Functional Instability (The "Switch" is Broken)

Q1: My "turn-on" probe shows high background fluorescence in neutral buffer. Why? Diagnosis: Premature Ring Opening. Root Cause: The spiro-ring opening is catalyzed by protons. Even at neutral pH (7.0), local acidic microenvironments or high solvent polarity (dielectric constant) can stabilize the zwitterionic open form. Resolution:

  • Dielectric Tuning: Water (

    
    ) stabilizes the charged open form. Introduce a co-solvent like DMSO or Dioxane (10–20%) to lower the bulk dielectric constant, pushing the equilibrium back to the closed, non-fluorescent state [1].
    
  • Structural Modification: If you are in the design phase, adding electron-donating groups to the lactam ring increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by water, thus stabilizing the closed form [2].

Q2: My drug compound precipitates immediately upon dilution in water. Diagnosis: Solubility Crash of the Closed Form. Root Cause: The closed spiro-lactam lacks the solubilizing charges of the open zwitterion. It acts as a lipophilic, planar molecule (BCS Class II behavior). Resolution:

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1] The hydrophobic cavity encapsulates the closed spiro form, preventing aggregation while maintaining the equilibrium potential [3].
  • PEGylation: Co-formulate with PEG-400 (up to 30% v/v).[2] This acts as a cosolvent that matches the lipophilicity of the closed form, preventing crystal nucleation [4].

Category B: Chemical Instability (Degradation)

Q3: Over time, my solution loses reversibility and pH responsiveness. Diagnosis: Irreversible Amide Hydrolysis. Root Cause: While the ring-opening is reversible, prolonged exposure to the open state allows water to attack the amide bond irreversibly, cleaving the lactam ring entirely (forming a carboxylic acid and an amine). Resolution:

  • pH Guard-Banding: Avoid pH extremes (< 4.0 or > 9.0) for storage.[3] The rate of irreversible hydrolysis correlates with the concentration of the open form. Keep the molecule in the "closed" state (higher pH for rhodamines) during storage to protect the amide bond.

  • Steric Shielding: Bulky substituents near the lactam nitrogen can sterically hinder the approach of water molecules, slowing down the irreversible hydrolysis rate [2].

Module 2: Visualizing the Stability Landscape

Diagram 1: The Stability Mechanism

This pathway illustrates the critical difference between reversible switching and irreversible degradation.

SpiroStability cluster_0 Aqueous Solution Dynamics Closed Closed Spirolactam (Stable, Lipophilic, Colorless) Transition Protonation / Solvent Stabilization Closed->Transition Acid (H+) or High Polarity Transition->Closed Base (OH-) or Low Polarity Open Open Zwitterion (Active, Hydrophilic, Colored) Transition->Open Equilibrium Shift Open->Transition Reversible Hydrolyzed Irreversible Hydrolysis Product (Degraded, Inactive) Open->Hydrolyzed Prolonged H2O Exposure (Irreversible Cleavage)

Caption: The reversible equilibrium (Blue/Green) vs. the irreversible degradation pathway (Red). Stability strategies must target keeping the molecule in the "Closed" state during storage.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Kinetic Stability Assessment

Use this protocol to determine if your instability is physical (precipitation) or chemical (degradation).

Materials:

  • UV-Vis Spectrophotometer

  • Buffer A: pH 7.4 (PBS)

  • Buffer B: pH 4.5 (Acetate - Stress Condition)

  • Stock Solution: 10 mM in DMSO

Protocol:

  • Baseline: Dilute Stock to 10

    
    M in Buffer A. Measure Absorbance (
    
    
    
    ) at
    
    
    (e.g., 560 nm for Rhodamine).
  • Stress Induction: Dilute Stock to 10

    
    M in Buffer B.
    
  • Time-Course: Measure Absorbance every 5 minutes for 4 hours at 25°C.

    • Observation: Immediate color change indicates Ring Opening (Functional).

  • Reversibility Check: After 4 hours, adjust pH of the Stress sample back to 7.4 using NaOH.

    • Result A: Absorbance returns to near

      
      . Conclusion:  Molecule is chemically stable; issue is purely equilibrium-based.
      
SOP-02: Solubility Troubleshooting Workflow

Follow this decision tree when formulation fails.

SolubilityFlow Start Observation: Precipitation in Aqueous Buffer CheckpH Check pH vs. pKa Is pH favoring the Closed Form? Start->CheckpH YesClosed Yes (Closed Form Dominant) Issue: Intrinsic Lipophilicity CheckpH->YesClosed pH > pKa (Rhodamine) NoOpen No (Open Form Dominant) Issue: Ionic Strength/Salting Out CheckpH->NoOpen pH < pKa Sol1 Strategy 1: Add Co-solvent (PEG400/DMSO) YesClosed->Sol1 Sol2 Strategy 2: Cyclodextrin Complexation YesClosed->Sol2 Sol3 Strategy 3: Adjust pH to induce partial ring opening (Zwitterion) NoOpen->Sol3

Caption: Decision matrix for resolving precipitation issues based on the dominant spiro-form at the target pH.

Module 4: Quantitative Data Summary

Table 1: Impact of Solvent & Substituents on Spiro-Stability

ParameterConditionEffect on EquilibriumStability Risk
Solvent Polarity High (Water)Shifts to Open FormHigh (Hydrolysis prone)
Low (Dioxane/DMSO)Shifts to Closed FormLow (Precipitation prone)
Substituents Electron Withdrawing (e.g., -NO2)Destabilizes Lactam (Opens)High Background Signal
Electron Donating (e.g., -NH2)Stabilizes Lactam (Closes)Low Sensitivity
Temperature High (>40°C)Increases Hydrolysis RateIrreversible Degradation

References

  • Grimm, J. B., et al. (2021). "Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy." Journal of the American Chemical Society.[4]

  • Wang, L., et al. (2019). "A H-bond strategy to develop acid-resistant photoswitchable rhodamine spirolactams."[5][6] Chemical Science.

  • Pramar, Y., et al. (1992).[2] "Development of a stable oral liquid dosage form of spironolactone." Journal of Clinical Pharmacy and Therapeutics.

  • Almiahi, A., et al. (2021).[3] "Effect of Disintegrants on Spironolactone Tablet Stability." International Journal of Drug Delivery Technology.

Sources

Technical Support Center: Scale-Up of 6-Azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the production of 6-azaspiro[3.4]octan-7-one. This resource is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of this valuable spirocyclic lactam. As a key building block in medicinal chemistry, the efficient and safe production of 6-azaspiro[3.4]octan-7-one is critical for advancing drug discovery programs.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

Synthetic Strategy Overview

The most common and industrially relevant pathway to 6-azaspiro[3.4]octan-7-one involves a two-step sequence starting from spiro[3.4]octan-6-one. The core transformation is the Beckmann rearrangement, a robust and well-understood reaction for converting cyclic oximes into lactams.[3][4]

  • Oximation: Reaction of the parent ketone, spiro[3.4]octan-6-one, with hydroxylamine hydrochloride to form the corresponding oxime.

  • Beckmann Rearrangement: Treatment of the spiro[3.4]octan-6-one oxime with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to induce rearrangement to the target δ-lactam, 6-azaspiro[3.4]octan-7-one.[5][6]

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Ketone Spiro[3.4]octan-6-one Reagent1 NH2OH·HCl, Base (e.g., NaOAc) Ketone->Reagent1 Oxime Spiro[3.4]octan-6-one Oxime Reagent1->Oxime Formation of C=N bond Reagent2 Strong Acid (e.g., PPA, H2SO4) Oxime->Reagent2 Intermediate Lactam 6-Azaspiro[3.4]octan-7-one Reagent2->Lactam C-C bond migration to electron-deficient N

Caption: General synthetic workflow for 6-azaspiro[3.4]octan-7-one production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of 6-azaspiro[3.4]octan-7-one.

Question 1: My Beckmann rearrangement yield is significantly lower on a larger scale. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a frequent challenge, often rooted in issues of mass and heat transfer. Several factors can be at play:

  • Cause A: Inefficient Temperature Control & Localized Overheating: The addition of the oxime to a strong, viscous acid like polyphosphoric acid (PPA) can be highly exothermic. On a small scale, this heat dissipates quickly. On a larger scale, poor mixing and a lower surface-area-to-volume ratio can create localized "hot spots."[7] This can lead to decomposition of the starting material or product, often indicated by the reaction mixture turning dark brown or black.[8]

  • Cause B: Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion. The viscosity of PPA can make achieving a homogenous, evenly heated mixture difficult at scale.

  • Cause C: Competing Side Reactions: The primary competing pathway in a Beckmann rearrangement is fragmentation, which leads to the formation of nitriles instead of the desired lactam. This can be promoted by overly harsh conditions or certain acid catalysts.[8][9]

Troubleshooting Protocol: Optimizing the Beckmann Rearrangement
  • Control the Exotherm:

    • Portion-wise Addition: Instead of adding the oxime all at once, add it in several small portions to the pre-heated acid. This allows the heat from the initial exothermic mixing to dissipate between additions.

    • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control. This is far superior to a simple heating mantle and overhead stirrer.[7]

    • Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple, not just the temperature of the heating bath.[7]

  • Ensure Homogenous Mixing:

    • Use a powerful overhead mechanical stirrer with a properly designed impeller (e.g., anchor or turbine) to ensure the solid oxime is fully dispersed and mixed into the viscous acid. Inadequate stirring is a major cause of failed scale-up reactions.

  • Optimize Reaction Conditions:

    • Temperature & Time: While lab-scale reactions might be run at 100-120 °C, you may need to slightly adjust this at scale.[5] Monitor the reaction progress closely using an appropriate analytical method (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating that could cause decomposition.

    • Acid Choice: Polyphosphoric acid is effective but highly viscous. Sulfuric acid is a common alternative for commercial production.[3] However, changing the acid requires re-optimization, which should first be tested at a small scale.[7]

Data Summary: Lab-Scale vs. Pilot-Scale Parameters
ParameterLab-Scale (1 g Oxime)Pilot-Scale (100 g Oxime)Rationale for Change
Acid (PPA) 10 g (10x weight)1 kg (10x weight)Maintain consistent reagent ratio.
Addition Method Single portion4-5 portions over 30 minManage exotherm and prevent localized overheating.[7]
Vessel 50 mL Round Bottom Flask2 L Jacketed ReactorProvides superior temperature control and safety.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures proper mixing in viscous medium.
Temp. Control Heating MantleCirculating Thermal BathPrecise and uniform temperature regulation.[7]
Internal Temp. 110 °C (target)105-110 °C (monitored)Tighter control to prevent decomposition.
Question 2: The work-up procedure is difficult at scale, and I'm struggling to isolate the product. What is the best practice?

Answer: The work-up for a Beckmann rearrangement, which typically involves quenching the strong acid with a large volume of ice/water, presents significant challenges at scale.

  • The Challenge: Quenching is extremely exothermic. Adding water to a large volume of hot PPA or sulfuric acid can be dangerous. The standard procedure of pouring the reaction mixture onto ice requires handling a large, heavy, and hot vessel containing corrosive material.

Recommended Scale-Up Work-Up Protocol:
  • Cooling: Allow the reaction vessel to cool to below 50 °C before attempting the quench.

  • Reverse Quench: Prepare a separate, appropriately sized vessel containing a stirred mixture of ice and water. Slowly and carefully transfer the reaction mixture to the cold quench solution via a wide-bore tube or by carefully pouring. This "reverse quench" helps control the exotherm more effectively.

  • Neutralization: After the initial quench, the solution will still be highly acidic. Slowly add a saturated solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid. This step is also exothermic and requires efficient cooling and stirring. Monitor the pH closely.

  • Extraction: Once neutralized, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Purification: The crude product may still contain impurities. While column chromatography is common in the lab, it is less practical for large quantities.[5][10] Recrystallization is the preferred method for purification at scale.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) at a small scale to find optimal conditions for high purity and recovery.

Question 3: What are the critical safety considerations when scaling up this process?

Answer: Safety must be the highest priority. Scaling up introduces risks that may not be apparent at the bench scale.[7]

  • Hazard 1: Corrosive Acids: Strong acids like PPA and H₂SO₄ are highly corrosive and can cause severe burns.[8] Handling kilograms of these materials increases the risk of splashes and spills.

    • Control: Always wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber for concentrated acids).[8] Conduct the reaction and work-up in a walk-in fume hood. Ensure a safety shower and eyewash station are immediately accessible.

  • Hazard 2: Thermal Runaway: As discussed in Question 1, loss of temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure that can breach the reactor.[7]

    • Control: Never run a scale-up reaction unattended.[7] Use proper equipment (jacketed reactor), monitor the internal temperature continuously, and have a cooling plan in place (e.g., an ice bath ready to surround the reactor if needed).

  • Hazard 3: Manual Handling: Large reactors and containers of chemicals are heavy and awkward to move, increasing the risk of spills and physical injury.[7]

    • Control: Use appropriate carts and lifting equipment. Ensure the reactor is securely clamped and supported.

G Start Low Yield or Impure Product Check_Temp Was internal temp. stable within ±2°C? Start->Check_Temp Check_Color Did reaction turn black/tarry? Check_Temp->Check_Color No Check_TLC Was oxime fully consumed (by TLC/LCMS)? Check_Temp->Check_TLC Yes Sol_Temp Improve Heat Transfer: - Use jacketed reactor - Slower, portion-wise addition - Better overhead stirring Check_Temp->Sol_Temp No (Root Cause: Poor Temp. Control) Check_Color->Check_TLC No Sol_Decomp Decomposition Occurred: - Lower reaction temp. by 5-10°C - Reduce reaction time Check_Color->Sol_Decomp Yes Sol_Incomplete Incomplete Reaction: - Increase reaction time - Ensure efficient stirring - Confirm acid quality Check_TLC->Sol_Incomplete No Purify Optimize Purification: - Develop recrystallization protocol - Test alternative solvent systems Check_TLC->Purify Yes

Caption: Troubleshooting decision tree for low yield in Beckmann rearrangement.

References

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... (n.d.). ResearchGate. Retrieved from [Link]

  • lactams highly active against HIV-1 and Plasmodium. (n.d.). Miguel Prudêncio. Retrieved from [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. Retrieved from [Link]

  • Beckmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021, October 5). PMC. Retrieved from [Link]

  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. (n.d.). PMC. Retrieved from [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. (n.d.). ScienceDirect. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety. Retrieved from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). PMC - NIH. Retrieved from [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021, January 27). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. (2022, October 28). RSC Publishing. Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. Retrieved from [Link]

Sources

I. Diagnostic Workflow for Spirocyclic Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Impurity Clearance in Spirocyclic Amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream bottlenecks in synthesizing azaspirocycles. These sp3-rich, rigidified scaffolds are highly prized in modern drug discovery for their superior physicochemical properties and three-dimensionality compared to planar heterocycles[1]. However, the very features that make them valuable—specifically, their highly accessible, basic nitrogen lone pairs—make their purification notoriously difficult.

This guide provides mechanistic troubleshooting and self-validating protocols to clear the most stubborn impurities: transition metal catalysts (like palladium from Buchwald-Hartwig aminations) and structurally similar unreacted amines[2][3].

Before initiating any purification protocol, it is critical to logically categorize the impurity profile. The workflow below illustrates the decision matrix for isolating pure azaspirocycles.

ImpurityWorkflow Crude Crude Spirocyclic Amine Mixture Assess Impurity Profiling (LC-MS / ICP-MS) Crude->Assess Metals Heavy Metals (Pd, Ru) Assess->Metals >10 ppm Amines Unreacted Starting Amines Assess->Amines Detected Isomers Regioisomers & Byproducts Assess->Isomers Structural Scavenge Metal Scavengers (e.g., Thiol-Silica) Metals->Scavenge Extraction pH-Controlled Acid-Base Extraction Amines->Extraction Chromatography Reverse-Phase or Normal Phase LC Isomers->Chromatography Pure Purified Azaspirocycle Scavenge->Pure Extraction->Pure Chromatography->Pure

Diagnostic decision matrix for identifying and clearing spirocyclic amine impurities.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is palladium so difficult to remove from my spirocyclic amine synthesized via Buchwald-Hartwig amination, and how do I clear it? Causality: Spirocyclic amines possess a highly localized, sterically accessible lone pair on the nitrogen atom. Unlike flat, sp2-hybridized anilines, this sp3-rich nitrogen acts as a powerful bidentate or monodentate ligand, strongly chelating Pd(II) species present in the crude mixture[4]. This coordination forms soluble palladium-amine complexes that co-elute during standard silica gel chromatography. Solution: To break this coordination, you must introduce a thermodynamic sink—a scavenger with a binding affinity for palladium that vastly exceeds that of your spirocycle. Functionalized silica (e.g., SiliaMetS Thiol) or specialized activated carbon are the industry standards[5].

Q2: How can I selectively separate unreacted secondary amine starting materials from my target spirocyclic tertiary amine? Causality: Normal-phase chromatography often fails here because the polarities (Rf values) of the secondary starting material and the tertiary spirocyclic product are nearly identical. Solution: Exploit their differential nucleophilicity and basicity. A transient Boc-protection strategy is highly effective. By adding substoichiometric Boc-anhydride (Boc2O), the less sterically hindered secondary amine reacts rapidly to form a non-basic carbamate, drastically reducing its polarity. The bulky tertiary spirocycle remains unreacted. This self-validating system allows for immediate separation via a simple acidic wash (which extracts the target spirocycle) while the Boc-protected impurity remains in the organic layer.

Q3: My ICP-MS data shows inconsistent palladium clearance across different batches. What is causing this variability? Causality: Inconsistent palladium removal usually stems from variability in the oxidation state of the palladium. If the reaction is exposed to air at different rates during workup, Pd(0) can oxidize to Pd(II). Scavengers like thiourea-silica have different binding kinetics for Pd(0) versus Pd(II)[4]. Solution: Standardize your quenching protocol. Introduce a mild reducing agent or ensure consistent aerobic exposure before adding the scavenger to homogenize the palladium speciation.

III. Quantitative Data: Purification Strategy Comparison

To aid in selecting the correct purification route, the following table summarizes the quantitative efficiency and typical product recovery rates of various impurity clearance methods.

Purification MethodTarget ImpurityTypical Clearance EfficiencyAverage API RecoveryKey Limitation
Silica-Thiol Scavenging Pd(II), Ru catalysts>98% (reduces to <10 ppm)85 - 95%High cost at scale
Activated Carbon (10 wt%) Pd(0), colored organics80 - 90%70 - 85%Non-specific adsorption
pH-Controlled Extraction Unreacted Amines>95%80 - 90%Requires >1.5 pKa difference
Boc-Derivatization + LC Sec/Pri Amines>99%90 - 95%Adds a synthetic step
Reverse-Phase Prep-HPLC Regioisomers>99%60 - 80%Low throughput, solvent heavy

Table 1: Quantitative comparison of impurity clearance strategies in azaspirocycle synthesis.

IV. Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes a built-in verification step to ensure the physical chemistry is acting as intended before proceeding.

Protocol 1: Palladium Clearance Using Functionalized Silica Scavengers

This protocol utilizes thiol-functionalized silica to outcompete the spirocyclic amine for palladium coordination[4].

  • Preparation: Dissolve the crude spirocyclic amine in a non-coordinating solvent (e.g., dichloromethane or toluene) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3 to 5 equivalents of Thiol-functionalized silica (relative to the initial catalyst loading). Causality note: The high local concentration of thiol groups drives the equilibrium away from the amine-Pd complex.

  • Incubation: Stir the suspension vigorously at 40 °C for 4–16 hours[4].

  • Self-Validation Step: Filter a 0.5 mL aliquot through a micro-syringe filter. Analyze via LC-MS. If the characteristic UV-absorbance baseline elevation (indicative of soluble Pd complexes) is absent, the scavenging is complete.

  • Filtration: Filter the bulk mixture through a tightly packed pad of Celite to remove the silica-bound palladium[5].

  • Recovery: Wash the Celite pad with 2 column volumes of ethyl acetate to ensure complete recovery of the highly polar azaspirocycle. Concentrate under reduced pressure.

Protocol 2: Selective Boc-Derivatization for Amine Separation

This protocol resolves the chromatographic nightmare of separating a secondary amine from a tertiary spirocyclic amine.

ExtractionLogic Start Crude Mixture (3° Spirocycle + 2° Amine) Boc Add 1.1 eq Boc2O (Selective 2° Amine Rxn) Start->Boc Acidify Add 1M HCl (pH ~2) Protonate 3° Spirocycle Boc->Acidify Split Phase Separation Acidify->Split Org Organic Phase (Boc-2°-Amine) Split->Org Discard Aq Aqueous Phase (3° Spirocycle Salt) Split->Aq Retain Basify Basify Aq. Phase (pH 10) Extract with DCM Aq->Basify Pure Pure 3° Spirocycle Basify->Pure

Workflow for selective amine separation via transient Boc-derivatization and extraction.

  • Derivatization: Dissolve the crude mixture in dichloromethane (0.2 M). Add 1.1 equivalents of Boc-anhydride (Boc2O) relative to the estimated unreacted secondary amine. Stir at room temperature for 2 hours.

  • Self-Validation Step: Spot the reaction on a TLC plate and stain with Ninhydrin. Causality note: Ninhydrin reacts specifically with primary and secondary amines to form a deep purple/pink complex (Ruhemann's purple). A negative (colorless) result confirms the secondary amine has been fully converted to the unreactive carbamate.

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Vigorously shake and separate the layers. The target tertiary spirocycle is protonated and moves to the aqueous layer. The Boc-protected impurity remains in the organic layer.

  • Basification & Recovery: Discard the organic layer. Cool the aqueous layer to 0 °C and carefully adjust the pH to >10 using 2M NaOH.

  • Final Extraction: Extract the basified aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the pure spirocyclic amine.

V. References

*[4] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures . Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkHiyL1DgorksIDG3yANaqSkh7YvnDXPKYoUSF1BJOPVcRGq36LzzL5kSXII7Mb-038oMilfPneXKEo_we1dy2kx_ltz6v63mQiJDVYkwdXVershwiRlW0saJPq40IANsrb_ZhNxNeU3tSUQUnas0p5UJMxOJxxAWyVtPFAWxBUFUSXVa6csFM5TERkdqq513uYlE7iuY_mK6XFRunBPOq2LrSED_zWlK45DGvm6aZD3lL_0eUlVLr8hUq2p_] *[1] General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination . ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCskMa5lhe1nWM4Ht3c_mO5_VoiC6og5iaH_AACm3aBNSqyED5vwwqTIcdAU3ZyAbgbBVmLwkD6Bb2otdKak6NiP7_DGzBUSLI5vi_6XernhOHEI1O_cC7a1DHUhSm3iS_75lYDDMeplXLdPWikackg==] *[2] Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome . PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbl7JlpsnwjXFwY5cfzY1g7IWjgdi5H1VsJp27gCBVkyfKWPAGDrntdurbfP1qAmLN7aMoC6ZwlUOIMP9mZ6wQi7fw_NglQp7DO0szq7b2zEkVouVHOiNictCYuNobH6CzIswAOuTpXuqg3JM=] *[5] How to Remove Palladium in three easy steps . Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWbjnuntHcVngB1wnNBiQSJU2QJlHduXEdnnRFva-qabpVa6IZ8a95EhicEE-d6oCiZxpspQkHLx5fIaN6OToFaW3wO0FXlkaLK9AYygHySYNF6QCfAWMEd0oNLzyoVS702mLGJLLhXEZ3YbkveKdWOV7n8S8MYrDlvlE6Ju3wGIJ] *[3] A Comparative Guide to the Synthesis of Azaspirocycles . Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNPSze56lV7lzFpsYk3i5x3kmttYRAXzdKkAQWUUVJABICuMZytV72B4tHL7ozgMo86s9mw4gwLlO6Wc2bhLQYD1v-eu_aCVWgYIhj8nziqE4Jgy9DpaDofkG8rz8upcvt7pQjQYJt_oxr62SCPMZH6-THZNqK8C74pf3p4VYovPgB6X5fdMYh66NitH0T8ekqw==]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Azaspiro Lactams

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of azaspiro lactams, a crucial class of heterocyclic compounds in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document elucidates the characteristic fragmentation pathways observed under electrospray ionization (ESI) and collision-induced dissociation (CID), providing the foundational knowledge required for confident structural elucidation and impurity profiling.

Introduction: The Structural Significance of Azaspiro Lactams

Azaspirocycles, characterized by two rings sharing a single common atom, introduce a unique three-dimensional architecture into molecular design. When this scaffold incorporates a nitrogen at the spirocenter and a lactam (cyclic amide) moiety, the resulting azaspiro lactam presents a rigid, conformationally constrained structure. This rigidity is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets.[1] Prominent examples include azaspiro[4.4]nonane and azaspiro[4.5]decane cores, which serve as versatile scaffolds for modulators of central nervous system targets like nicotinic and muscarinic acetylcholine receptors.[1]

Understanding the stability and fragmentation of these molecules in the gas phase is paramount for their analytical characterization. Mass spectrometry (MS), particularly tandem MS (MS/MS), is the premier technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

Fundamentals of Azaspiro Lactam Fragmentation

The fragmentation of an azaspiro lactam is not random; it is a predictable process governed by the molecule's inherent chemical properties. The process begins with ionization, typically forming a protonated molecule [M+H]⁺ under positive-mode ESI. The subsequent fragmentation, induced by collisional activation, is directed by several key factors:

  • Protonation Site: The initial location of the charge dictates the subsequent bond cleavages. In lactams, protonation is often favored on the carbonyl oxygen or the lactam nitrogen.[2] The N-protonated tautomer is frequently the precursor to fragmentation.[2]

  • Ring Strain: The spirocyclic system, particularly in smaller ring systems like azaspiro[4.4]nonanes, possesses inherent ring strain that can lower the activation energy for specific ring-opening reactions.

  • The Lactam Moiety: The amide bond within the lactam ring is a common and characteristic point of cleavage. Cleavage of the β-lactam ring is a prominent fragmentation pathway observed in many related antibiotic structures.[3][4]

  • Functional Groups: Substituents on either ring can stabilize or destabilize adjacent bonds, directing fragmentation down specific pathways.

The primary technique used to induce these cleavages is Collision-Induced Dissociation (CID). In this process, the protonated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). This collision converts the ion's kinetic energy into internal energy, which, when sufficiently high, results in the breaking of the weakest covalent bonds.[5][6]

G cluster_workflow Experimental Workflow for Fragmentation Analysis Sample Azaspiro Lactam in Solution ESI Electrospray Ionization (ESI) Generates [M+H]⁺ Ions Sample->ESI Infusion Q1 Quadrupole 1 (Q1) Precursor Ion Selection (Isolates [M+H]⁺) ESI->Q1 Ion Transfer Q2 Quadrupole 2 (q2) Collision Cell (CID) (Fragmentation with N₂ or Ar) Q1->Q2 Acceleration Q3 Quadrupole 3 (Q3) Fragment Ion Scanning Q2->Q3 Fragment Transfer Detector Detector Generates MS/MS Spectrum Q3->Detector Analysis Data Analysis Pathway Elucidation Detector->Analysis

Figure 1. A typical experimental workflow for tandem mass spectrometry analysis.

Comparative Fragmentation Patterns: Azaspiro[4.5]decane vs. Azaspiro[4.4]nonane Lactams

While sharing a common structural motif, the difference in the size of the carbocyclic ring (cyclopentane vs. cyclohexane) leads to distinct and diagnostic fragmentation patterns. Let us consider two representative structures for comparison.

  • Alternative 1: 1-Aza-2-oxospiro[4.5]decane (A piperidine-based lactam fused to a cyclohexane ring)

  • Alternative 2: 1-Aza-2-oxospiro[4.4]nonane (A piperidine-based lactam fused to a cyclopentane ring)

Key Fragmentation Pathways

The most informative cleavages originate from the lactam ring and the spiro-fused carbocycle.

  • Lactam Ring Cleavage (α-cleavage): This is often the most characteristic fragmentation for lactams.[3] It typically involves the cleavage of the amide bond and the adjacent C-C bond. This pathway is initiated by charge localization on the nitrogen or oxygen atom. A common initial step is the loss of carbon monoxide (CO).[7]

  • Spirocyclic Ring Opening: The carbocyclic ring can undergo fragmentation through several pathways, including retro-Diels-Alder (RDA) type reactions for six-membered rings or cleavage initiated by radical sites formed after initial fragmentation events.

  • Neutral Losses: The loss of small, stable neutral molecules like water (H₂O), ammonia (NH₃), or ethene (C₂H₄) from the fragment ions provides additional structural clues.[7][8]

G cluster_pathway Generalized Fragmentation of an Azaspiro[4.5]decane Lactam cluster_Lactam Lactam Cleavage cluster_Spiro Spiro Ring Cleavage Precursor [M+H]⁺ (m/z 154) FragA Loss of CO [M+H - 28]⁺ m/z 126 Precursor->FragA Pathway 1 FragC Loss of C₂H₄ [M+H - 28]⁺ m/z 126 Precursor->FragC Pathway 2a FragD Loss of C₃H₆ [M+H - 42]⁺ m/z 112 Precursor->FragD Pathway 2b FragB Further fragmentation m/z 83 FragA->FragB

Sources

Escaping Flatland: A Comparative Guide on the Bioactivity of Spiro vs. Non-Spiro Lactam Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from planar,


-hybridized molecules to complex, 

-rich three-dimensional architectures is a critical strategy to reduce clinical attrition. This paradigm shift, famously termed "Escape from Flatland" (), is particularly relevant when optimizing lactam-based therapeutics.

While traditional non-spiro lactams (e.g., standard


-, 

-, or

-lactams) are privileged scaffolds, their planar nature often leads to poor aqueous solubility, metabolic vulnerability, and off-target promiscuity. By introducing a spirocyclic quaternary carbon, researchers force the lactam into a rigid, perpendicular 3D conformation. As an Application Scientist, I have consistently observed that replacing a fused or isolated lactam with a spiro-lactam analog fundamentally alters its target engagement, transforming inactive flat molecules into highly specific, bioactive leads ().

Mechanistic Causality: The Physicochemical Advantage of Spiro-Lactams

The superiority of spiro-lactams in specific assays is not coincidental; it is driven by thermodynamics and spatial geometry:

  • Disruption of Crystal Lattice Energy (Solubility): Planar lactams tend to stack via intermolecular

    
     interactions, resulting in high melting points and poor thermodynamic solubility. The perpendicular ring system of a spiro-lactam disrupts this stacking, significantly improving aqueous solubility (LogS).
    
  • Entropic Penalty Reduction (Affinity): A non-spiro flexible analog must pay a high entropic penalty to adopt the bioactive conformation upon binding. A spiro-lactam is conformationally pre-organized. If the spiro-vector matches the target pocket, the binding affinity (

    
    ) increases exponentially due to this reduced entropic cost.
    
  • Metabolic Shielding (Pharmacokinetics): The steric bulk of the spiro-fused ring often shields adjacent labile bonds (like the lactam carbonyl) from rapid enzymatic hydrolysis by amidases or cytochrome P450 enzymes, prolonging the compound's half-life.

StructuralImpact A Lactam Core Scaffold B Planar / Non-Spiro (Low Fsp3) A->B C Spirocyclic (High Fsp3) A->C D High Pi-Pi Stacking Poor Solubility B->D E Target Promiscuity High Attrition B->E F 3D Vectorial Projection High Solubility C->F G Specific Pocket Binding Low Toxicity C->G

Fig 1. Pharmacological divergence between planar and spirocyclic lactam architectures.

Comparative Bioactivity: Field-Proven Case Studies

To objectively compare these scaffolds, we look at two distinct therapeutic areas where spiro-lactams have demonstrated superiority:

Case Study A: Antiviral Efficacy (Spiro-


-Lactams vs. Planar Penicillins) 
Traditional planar 

-lactams are famous for targeting bacterial transpeptidases. However, via [3+2] annulation strategies, researchers have synthesized spirocyclopentene-

-lactams that exhibit entirely different bioactivity. For instance, the spiro-analog BSS-730A demonstrates potent nanomolar activity against HIV-1 (

) by fitting into distinct viral binding pockets—an activity completely absent in planar penicillins ().

Case Study B: Antibacterial Repurposing (Spiro-thiazolidinones vs. Standard Lactams) Against multidrug-resistant Staphylococcus aureus, non-spiro lactams often fail due to rapid


-lactamase degradation. Conversely, spiro-thiazolidine lactam derivatives evade these enzymes due to steric hindrance at the spiro center, achieving Minimum Inhibitory Concentrations (MIC) as low as 

while maintaining low mammalian toxicity ().
Quantitative Data Comparison

The following table synthesizes the physicochemical and biological divergence between representative non-spiro and spiro-lactam analogs based on recent literature.

Scaffold TypeRepresentative Compound

Aqueous Sol. (LogS)Primary TargetBioactivityMetabolic

(HLM)
Non-Spiro

-Lactam
Standard Penicillin G0.44-3.2Bacterial PBPInactive (HIV)< 30 mins
Spiro-

-Lactam
BSS-730A Analog0.75 -2.1 HIV-1 / HIV-2

> 120 mins
Non-Spiro

-Lactam
Planar Pyrrolidinone0.38-4.1Promiscuous

45 mins
Spiro-

-Lactam
Spiro-thiazolidinone0.68 -2.8 S. aureus

> 90 mins

Self-Validating Experimental Protocol: Synthesis & Comparative Screening

To ensure scientific integrity, any comparison between spiro and non-spiro analogs must utilize a self-validating experimental design . This means the structural identity of the spiro center must be orthogonally confirmed before biological data is considered valid, and bioassays must run both analogs side-by-side to isolate 3D geometry as the sole variable.

Phase 1: Asymmetric Synthesis & Structural Validation
  • Step 1.1: 1,3-Dipolar Cycloaddition. Synthesize the spiro-lactam via the reaction of

    
    -methylene lactams with diazoacetates using a chiral Lewis acid catalyst. Causality: This specific pathway allows for the highly enantioselective construction of the quaternary spiro center, preventing racemic mixtures from confounding the bioassay results.
    
  • Step 1.2: Orthogonal Structural Confirmation. Isolate the product and perform 2D-NMR (HMBC/NOESY). Crucially, follow this with Single-Crystal X-Ray Diffraction (SCXRD). Causality: Quaternary spiro carbons are notoriously difficult to assign via 1D-NMR. SCXRD provides absolute stereochemical proof, validating the structural premise before biological resources are expended.

Phase 2: Biological & Pharmacokinetic Screening
  • Step 2.1: Parallel In Vitro Bioassay. Plate the target pathogen/virus (e.g., HIV-1 infected MT-4 cells) in a 96-well format. Treat wells with serial dilutions of the spiro-lactam, the non-spiro planar analog (negative control), and a known standard (positive control). Causality: If the spiro analog shows high activity and the planar analog shows none, the 3D geometry is definitively isolated as the driver of target engagement.

  • Step 2.2: Counter-Screening (Promiscuity Assay). Screen both compounds against a standard safety panel (e.g., hERG, 5-HT receptors). Causality: This validates the core "Escape from Flatland" hypothesis—that the 3D spiro structure reduces off-target binding compared to the flat analog.

  • Step 2.3: Microsomal Stability Assay. Incubate both analogs in Human Liver Microsomes (HLM) with NADPH. Measure intrinsic clearance (

    
    ) via LC-MS/MS over 120 minutes. Causality: Quantifies the exact degree of metabolic shielding provided by the spiro-fusion.
    

ExpWorkflow S1 1. Asymmetric Synthesis S2 2. X-Ray & NMR Validation S1->S2 S3 3. Parallel In Vitro Bioassays S2->S3 S4 4. ADME & PK Profiling S3->S4

Fig 2. Self-validating workflow for spiro-lactam synthesis and comparative screening.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Alves, C., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry.[Link]

  • Shinde, S., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Advances.[Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Navigating the Pharmacokinetic Landscape: A Comparative Guide to Azaspiro Scaffolds and Pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic (PK) profile and, ultimately, the clinical success of a drug candidate. Among the myriad of heterocyclic structures, azaspiro scaffolds and pyrrolidinones have emerged as privileged motifs, each offering a unique set of advantages and challenges. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of these two prominent scaffolds, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions.

The inherent three-dimensionality and conformational rigidity of azaspirocycles often lead to improved metabolic stability and aqueous solubility.[1][2] In contrast, the pyrrolidinone core, a five-membered lactam, is a versatile and synthetically accessible scaffold found in numerous biologically active compounds, offering a flexible platform for property modulation.[3] This comparison will delve into the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that define the journey of a drug through the body, using a hypothetical case study of two structurally related compounds targeting the same kinase: AZA-KinaseInhibitor , featuring an azaspiro[3.3]heptane core, and PYR-KinaseInhibitor , built upon a pyrrolidinone framework.

Comparative ADME Profiling: AZA-KinaseInhibitor vs. PYR-KinaseInhibitor

To provide a quantitative basis for comparison, a series of in vitro and in vivo pharmacokinetic studies were conducted. The results are summarized in the table below, offering a snapshot of the distinct ADME profiles of our two hypothetical kinase inhibitors.

Pharmacokinetic ParameterAZA-KinaseInhibitorPYR-KinaseInhibitorSignificance in Drug Development
Aqueous Solubility (pH 7.4) 150 µM75 µMHigher solubility can improve dissolution and absorption, and facilitate formulation.
Caco-2 Permeability (Papp A→B) 5.2 x 10⁻⁶ cm/s8.9 x 10⁻⁶ cm/sPredicts intestinal absorption. Higher values suggest better oral absorption.[4]
Efflux Ratio (Papp B→A / Papp A→B) 1.23.5Indicates susceptibility to efflux transporters like P-glycoprotein. A ratio >2 suggests significant efflux.[4]
Metabolic Stability (HLM, t½) 95 min40 minMeasures susceptibility to metabolism by liver enzymes. Longer half-life suggests lower clearance.[5][6]
Plasma Protein Binding (Human) 85%95%The unbound fraction is pharmacologically active. High binding can limit distribution.[7][8]
Oral Bioavailability (Rat) 65%30%The fraction of an oral dose that reaches systemic circulation. A key parameter for oral drugs.[9][10]

Deep Dive into the Pharmacokinetic Comparison

The data presented above reveals a compelling narrative of the trade-offs associated with scaffold selection. Let's dissect these findings to understand the underlying structure-property relationships.

Absorption: The Gateway to Systemic Circulation

The Caco-2 permeability assay serves as a robust in vitro model for predicting human intestinal absorption.[11][12] While both compounds exhibit good permeability, PYR-KinaseInhibitor shows a higher apparent permeability (Papp). However, its significantly higher efflux ratio suggests it is a substrate for efflux transporters, which can limit its net absorption in vivo. This is a crucial consideration, as high efflux can lead to low and variable oral bioavailability.[4] In contrast, AZA-KinaseInhibitor , with its lower efflux ratio, is likely to have more predictable and complete absorption.

The improved aqueous solubility of AZA-KinaseInhibitor is a direct consequence of the three-dimensional nature of the azaspiro scaffold, which disrupts crystal packing and enhances interactions with water molecules.[1] This property is highly desirable for oral drug candidates, as it can positively impact dissolution rate and subsequent absorption.

Distribution: Reaching the Target

Plasma protein binding (PPB) is a critical parameter that governs the distribution of a drug.[7][8] The lower plasma protein binding of AZA-KinaseInhibitor (85%) compared to PYR-KinaseInhibitor (95%) means that a larger fraction of the former is free in the circulation to distribute to its target tissues and exert its pharmacological effect. High plasma protein binding can act as a reservoir but may also limit the free drug concentration at the site of action.

Metabolism: The Body's Defense Mechanism

Metabolic stability, assessed here using human liver microsomes (HLM), is a key determinant of a drug's half-life and dosing frequency.[5][6] The significantly longer half-life of AZA-KinaseInhibitor in HLM indicates a lower intrinsic clearance. This enhanced metabolic stability is a hallmark of many azaspirocycles, attributed to their rigid, sp³-rich structure which can be less accommodating to the active sites of metabolic enzymes compared to more planar structures.[2] The pyrrolidinone core in PYR-KinaseInhibitor , while offering synthetic tractability, may present more sites susceptible to metabolic attack.

Excretion and Bioavailability: The Net Result

The culmination of these ADME properties is reflected in the oral bioavailability. The superior bioavailability of AZA-KinaseInhibitor (65%) in rats is a direct consequence of its favorable combination of good absorption, lower efflux, and enhanced metabolic stability. Conversely, the lower bioavailability of PYR-KinaseInhibitor (30%) is likely a result of a combination of significant efflux and more rapid first-pass metabolism in the liver.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the integrity of the presented data, the following are detailed, step-by-step methodologies for the key experiments conducted in this comparative analysis.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[13][14]

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep1 Prepare Microsome Solution prep2 Prepare Compound Stock prep3 Prepare NADPH Solution inc3 Initiate with NADPH prep3->inc3 inc1 Add Microsomes & Compound to Plate inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 inc4 Incubate with Shaking inc3->inc4 samp1 Quench at Time Points inc4->samp1 samp2 Centrifuge samp1->samp2 samp3 Transfer Supernatant samp2->samp3 samp4 LC-MS/MS Analysis samp3->samp4 cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv IV Administration blood Blood Collection (Time Points) iv->blood po Oral Administration po->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk Pharmacokinetic Analysis lcms->pk

Sources

Validating Synthetic Purity of Spirocyclic Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in 3D Chemistry

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[3.4]octanes) have emerged as high-value building blocks in modern drug discovery. Their intrinsic three-dimensionality offers improved solubility and metabolic stability compared to flat aromatic systems. However, their synthesis introduces a unique analytical bottleneck: the validation of synthetic purity is frequently compromised by the very structural rigidity that makes them valuable.

Standard validation workflows (LC-MS + 1H NMR) often fail spirocycles due to:

  • Quaternary "Blind Spots": The spiro-carbon lacks attached protons, breaking spin systems in standard 1H NMR.

  • Isobaric Stereoisomers: Diastereomers often co-elute in achiral LC-MS, and enantiomers are invisible without chiral stationary phases.

  • Lack of Chromophores: Many aliphatic spirocycles lack strong UV absorption, rendering standard HPLC-UV purity assessment unreliable.

This guide objectively compares advanced validation methodologies to establish a self-validating system for spirocyclic purity.

Comparative Analysis of Validation Methodologies

A. Quantification of Purity: qNMR vs. HPLC-UV

For spirocyclic building blocks—often synthesized in small batches without certified reference standards—Quantitative NMR (qNMR) is the superior "primary ratio" method compared to chromatographic purity.

FeatureqNMR (1H) HPLC-UV (254 nm) Scientific Rationale
Basis of Measurement Molar ratio (Proton counting)Response factor (Extinction coefficient)qNMR is independent of the analyte's UV absorption, which is critical for aliphatic spirocycles with weak chromophores.
Reference Standard Internal Standard (e.g., TCNB, Maleic Acid)Compound-Specific ReferenceqNMR requires any pure standard, whereas HPLC requires the specific analyte to be already pure to generate a calibration curve.
Precision < 1% UncertaintyVariable (depends on impurities)HPLC-UV overestimates purity if impurities (e.g., oligomers) have lower extinction coefficients than the product.
Sample Requirement 5–10 mg (Recoverable)< 1 mg (Destructive)While qNMR requires more mass, it is non-destructive.
B. Stereochemical Assignment: NOESY/ROESY vs. X-Ray

Spirocycles often exist as cis/trans diastereomers or enantiomers. Assigning relative configuration across the spiro-junction is the most challenging step.

  • X-Ray Crystallography: The "Gold Standard" for absolute configuration but requires a single crystal, which is often unattainable for oily intermediates.

  • 2D NMR (NOESY/ROESY): The practical standard. By measuring through-space interactions (< 5 Å), we can determine if substituents on different rings are cis or trans. Crucial Insight: For small spirocycles (MW < 1000), NOESY signals can be close to zero due to the "crossover" regime of molecular tumbling. ROESY is preferred as it always yields positive NOE signals regardless of molecular size.

C. Enantiomeric Excess (ee): Chiral SFC vs. HPLC

Spirocyclic syntheses are often racemic or require chiral resolution. Supercritical Fluid Chromatography (SFC) has largely displaced Normal Phase HPLC for this application.

MetricChiral SFC Chiral HPLC (Normal Phase) Advantage
Diffusivity High (Gas-like)Low (Liquid)SFC offers faster mass transfer, resulting in sharper peaks and better resolution of closely eluting enantiomers.
Viscosity LowHighAllows higher flow rates (3-5x faster) without backpressure limits, enabling rapid method development screening.
Solvent Scope CO2 + MeOH/EtOH/IPAHexane/Heptane + AlcoholSFC eliminates toxic alkanes and allows for a wider range of modifiers to solubilize polar spiro-amines.

Decision Logic & Workflow

The following diagram illustrates the self-validating logic flow for characterizing a new spirocyclic building block.

SpiroValidation Start Crude Spirocyclic Product qNMR 1. Absolute Purity Assessment (1H qNMR with Internal Std) Start->qNMR PurityCheck Purity > 95%? qNMR->PurityCheck Purify Prep-HPLC / Flash PurityCheck->Purify No StereoCheck 2. Stereochemical Assignment (Is it Cis or Trans?) PurityCheck->StereoCheck Yes (Mass Balance Confirmed) Purify->qNMR NOESY 2D ROESY/NOESY NMR (Relative Config) StereoCheck->NOESY Assign Diastereomers ChiralCheck 3. Enantiomeric Purity (Is it a Racemate?) NOESY->ChiralCheck SFC Chiral SFC Screening (Determine %ee) ChiralCheck->SFC Final Validated Building Block (Purity + dr + ee) SFC->Final

Caption: Logical workflow for validating spirocyclic purity, prioritizing mass balance (qNMR) before stereochemical assignment.

Detailed Experimental Protocols

Protocol A: Absolute Purity via qNMR (The "Truth" Standard)

Objective: Determine weight % purity without a reference standard of the analyte.

  • Internal Standard Selection: Choose a standard with high purity (>99.9%) and non-overlapping signals (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).

  • Sample Prep:

    • Weigh approx. 10 mg of the spirocycle (

      
      ) and 5 mg of internal standard (
      
      
      
      ) into the same vial using a microbalance (precision
      
      
      0.01 mg).
    • Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-

      
      ) to ensure complete relaxation.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (typically 30–60 seconds). Failure to do this is the #1 cause of error.
      
    • Scans: 16–32 scans for sufficient S/N ratio (>250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =integral area,
    
    
    =number of protons,
    
    
    =molecular weight,
    
    
    =mass.[1]
Protocol B: Chiral SFC Method Development (The "Speed" Standard)

Objective: Rapidly identify conditions to separate enantiomers of a spirocyclic amine.

  • Column Screening Panel: Utilize a 4-column diversity set (3 µm particle size, 4.6 x 100 mm):

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) – General purpose.

    • Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) – High selectivity for rigid structures.

    • Column C: Cellulose tris(4-methylbenzoate) (e.g., OJ-H) – Good for carbonyls.

    • Column D: Whelk-O 1 – P-pi interactions.

  • Gradient Screening Conditions:

    • Mobile Phase A:

      
      
      
    • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA) (Basic additive is mandatory for spiro-amines to improve peak shape).

    • Gradient: 5% to 55% B over 5 minutes.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

  • Validation: Select the column/modifier combo with Resolution (

    
    ) > 1.5. Re-run isocratically to calculate accurate enantiomeric excess (%ee).
    

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis? Chromatography Today. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data. ACD/Labs. Available at: [Link]

  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace. Available at: [Link]

Sources

Introduction: The Structural Significance of 6-Azaspiro[3.4]octan-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 6-Azaspiro[3.4]octan-7-one Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality and conformational rigidity.[1] The 6-azaspiro[3.4]octan-7-one core, which incorporates a strained four-membered β-lactam ring fused to a cyclopentane ring via a spirocenter, is a particularly intriguing motif. This arrangement offers a unique vectoral display of substituents in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets while improving physicochemical properties compared to their "flatland" aromatic counterparts.[1]

This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous characterization of 6-azaspiro[3.4]octan-7-one derivatives. As Senior Application Scientists, we emphasize not just the acquisition of data, but the strategic application of each technique to build a comprehensive and self-validating structural dossier. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, explaining the causal logic behind experimental choices and providing field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of organic molecules. For 6-azaspiro[3.4]octan-7-one derivatives, ¹H and ¹³C NMR, along with 2D correlation experiments, are indispensable for assigning every atom in the spirocyclic framework.

Expertise & Experience: Decoding the Spectra

The ¹H NMR spectrum of the parent 6-azaspiro[3.4]octan-7-one scaffold is characterized by signals in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons on the cyclobutane ring, being adjacent to the amide carbonyl and nitrogen, are expected to be the most downfield of the ring protons. The cyclopentane protons will present as a complex series of multiplets. The amide N-H proton typically appears as a broad singlet further downfield.

In the ¹³C NMR spectrum, the most diagnostic signal is the carbonyl carbon of the β-lactam, which is expected to appear in the range of 170-175 ppm. The spiro carbon, a quaternary center, will have a unique chemical shift and can be definitively identified using experiments like HSQC or HMBC, which show correlations to the surrounding protons.

Comparative Analysis: Substituents on either the cyclopentane ring or the lactam nitrogen will induce predictable chemical shift changes. For instance, an electron-withdrawing group on the nitrogen will deshield adjacent protons and carbons. The table below compares spectral data for representative derivatives, illustrating these effects.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Source
Parent Scaffold (6-azaspiro[3.4]octan-7-one)Protons α to C=O and N-HC=O (~173 ppm), Spiro C[2]
N-Benzyl Derivative Benzyl CH₂ (~4.5 ppm), Aromatic (7.2-7.4 ppm)Additional aromatic signals (127-138 ppm), Benzyl CH₂[3]
2-(hydroxymethyl) Derivative CH₂OH (~3.6 ppm), CH-OHC-OH (~65 ppm)[4]
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A wider spectral width (0 to 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment. COSY reveals ¹H-¹H coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) ¹H-¹³C correlations, which is vital for identifying quaternary carbons like the spirocenter.

  • Data Processing: Process the raw data (FID) using appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[3]

Visualization: NMR Characterization Workflow

NMR_Workflow Sample Purified Derivative (5-10 mg) NMR_Tube Sample Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer Acquisition Data Acquisition (1D & 2D) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Structural Elucidation Processing->Analysis MS_Fragmentation M_H [M+H]⁺ Parent Ion Frag1 Fragment A (e.g., loss of CO) M_H->Frag1 -28 Da Frag2 Fragment B (e.g., cyclopentane ring opening) M_H->Frag2 Frag3 Fragment C (e.g., side-chain cleavage) M_H->Frag3 IR_Logic Start Acquire IR Spectrum Check_CO Observe C=O Stretch at >1730 cm⁻¹? Start->Check_CO Check_NH Observe N-H Stretch at ~3300 cm⁻¹? Check_CO->Check_NH Yes Inconsistent Structure Inconsistent Check_CO->Inconsistent No Conclusion Structure Consistent with β-Lactam Check_NH->Conclusion Yes Check_NH->Inconsistent No (for N-H derivs)

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directive

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one (CAS: 1207174-87-5 or related analog) is a spirocyclic building block commonly used in medicinal chemistry for drug discovery.[1][2] While not classified as a P-listed (acutely toxic) waste by the EPA, it is an organic chemical intermediate that poses health hazards (irritant/harmful) and must be managed as Hazardous Chemical Waste .[1][2]

Core Disposal Directive:

  • Waste Stream: Non-Halogenated Organic Waste.[2]

  • Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Part 2: Chemical Profile & Hazard Assessment[2]

Understanding the physicochemical properties of the compound is the first step in a self-validating safety protocol.[1][2]

FeatureTechnical DetailOperational Implication
Molecular Formula

Contains Nitrogen/Oxygen.[1][2][3] Non-Halogenated.
Functional Groups

-Lactam (cyclic amide), Primary Alcohol
Stable under neutral conditions; potential reactivity with strong oxidizers.[1][2]
Physical State Solid (White to off-white powder)Dust generation is a primary exposure risk during handling.[1][2]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[2]
RCRA Status Not P-listed or U-listed.[1][2]Classified as hazardous due to chemical toxicity/irritancy.[1][2]

Expert Insight: The spiro[3.4] system introduces ring strain.[1][2] While generally stable, avoid mixing with strong acids or bases in the waste stream to prevent uncontrolled ring-opening hydrolysis or exothermic decomposition.[1][2]

Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired powder, contaminated weighing boats, paper towels, and PPE.[2]

  • Segregation: Isolate the solid waste from liquid streams.[2]

  • Packaging: Place the material in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one" (Do not use abbreviations).[1][2]

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum.

B. Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures or HPLC waste containing the compound.[2]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not mix aqueous acid streams with organic cyanide waste).[2]

  • Selection of Stream:

    • If dissolved in DMSO, Methanol, Ethanol, etc.: Dispose in Non-Halogenated Organic Waste .[2]

    • If dissolved in DCM, Chloroform: Dispose in Halogenated Organic Waste .

    • Note: The compound itself is non-halogenated, but the solvent dictates the stream.[2]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for expansion.[2]

  • Log Entry: Record the volume and concentration (approximate) on the waste container log sheet.

Part 4: Operational Decision Tree (Workflow)

The following diagram outlines the logical decision process for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidPkg Double Bag (4 mil poly) or HDPE Jar SolidPath->SolidPkg SolventCheck Identify Solvent Carrier LiquidPath->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' (Toxic/Irritant) SolidPkg->LabelSolid DisposalUnit Final Disposal: High-Temp Incineration (Licensed Contractor) LabelSolid->DisposalUnit NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->DisposalUnit Halo->DisposalUnit

Figure 1: Decision matrix for the segregation and disposal of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one waste streams.

Part 5: Emergency Response & Spill Control[2][3]

In the event of an accidental release, immediate containment prevents environmental contamination.

  • Evacuate & Alert: If the spill is large (>50g or >100mL), evacuate the immediate area.[2]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2] Scoop into a waste bag.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][2][3]

  • Decontamination: Clean the surface with a soap and water solution.[2] The lactam ring is water-soluble/hydrophilic, making aqueous cleaning effective.[1][2]

  • Disposal of Cleanup Materials: Treat all used absorbents and gloves as Solid Hazardous Waste (see Part 3A).[2]

Part 6: Regulatory Compliance & References[2][4][5]

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) and OSHA Hazard Communication Standard .

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145905713: 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General (40 CFR Part 260-273).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized intermediates like 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one with a mindset rooted in dynamic risk assessment. This compound features a rigid spirocyclic core coupled with a polar gamma-lactam and a hydrogen-bonding hydroxymethyl group[1].

While it is an invaluable building block for peptidomimetics and CNS drug discovery, its specific toxicological profile is often incomplete. Therefore, we must treat it as a high-potential hazard. The amphiphilic nature of this molecule—combining the lipophilic spiro[3.4]octane core with polar functional groups—suggests a high potential for dermal penetration and systemic absorption. Standard laboratory precautions are insufficient; a self-validating, highly controlled Personal Protective Equipment (PPE) and operational strategy is required[2].

Below is the comprehensive, step-by-step safety and logistical guide for handling, processing, and disposing of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one.

Part 1: Physicochemical Hazard Profiling & PPE Selection

To design an effective barrier system, we must understand the causality behind the chemical's behavior. Fine powders of spirocyclic lactams often exhibit strong electrostatic cling, creating a severe aerosolization and inhalation risk during transfer. Furthermore, if the powder contacts ambient moisture on the skin, the hydroxymethyl group facilitates rapid solubilization and epidermal diffusion.

OSHA standards mandate that a full hazard assessment dictate PPE selection, prioritizing barriers that address both physical state (dust/aerosol) and chemical properties (amphiphilicity)[3].

Quantitative PPE Selection Matrix
Protection ZoneIdentified HazardRequired PPE SpecificationScientific Causality / Rationale
Hands (Primary) Dermal permeation, cross-contaminationDouble-layer Nitrile (≥0.12 mm thickness)Nitrile provides a superior barrier against mixed-polarity organic molecules compared to latex. Double-gloving allows instant shedding of the outer contaminated layer.
Eyes & Face Ocular mucosa absorption, micro-dustANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent airborne micronized particulates from settling on the moist ocular mucosa.
Body Static discharge, particulate clingFlame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Synthetic coats generate static electricity, which can cause the spirocyclic powder to aerosolize or cling to the fabric. FR coats mitigate static buildup.
Respiratory Inhalation of aerosolized powderN95 Respirator or PAPR (if handled outside hood)Prevents inhalation of fine crystalline dust. Note: Primary handling must occur in a fume hood, rendering respirators a secondary backup.

Part 2: Operational Workflow & PPE Integration

The integration of PPE into your physical workflow must be a self-validating system: every step should naturally enforce the next layer of safety.

Workflow A Pre-Task Risk Assessment (Review Scaffold Toxicity) B Don Core PPE: Double Nitrile, Z87.1 Goggles A->B Protocol Initiation C Transfer to Fume Hood (Face velocity 80-100 fpm) B->C Proceed to Workspace D Weighing & Solubilization (Anti-static tools) C->D Contain Aerosols E Closed-System Reaction Setup D->E Liquid Phase Achieved F Doff Outer Gloves & Decontaminate Surfaces E->F Workflow Complete

Caption: Workflow for handling 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one safely.

Step-by-Step Handling Methodologies

Protocol A: Powder Weighing and Fume Hood Transfer

  • Environmental Verification: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Causality: This specific velocity range ensures containment of aerosolized particulates without creating turbulent vortices that could blow the light spirocyclic powder out of the sash.

  • PPE Donning: Don the FR lab coat, ANSI Z87.1 goggles, and two pairs of nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff.

  • Static Mitigation: Wipe the exterior of the stock vial and a disposable anti-static weigh boat with a grounded, slightly damp cleanroom wipe. Causality: Eliminating static charge prevents the powder from "jumping" when the vial is opened.

  • Transfer: Using a grounded micro-spatula, transfer the required mass of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one into the weigh boat. Cap the stock vial immediately.

  • Doffing for Instrument Protection: Immediately remove the outer pair of nitrile gloves inside the fume hood and dispose of them. Causality: This prevents the transfer of invisible chemical dust from the gloves to the analytical balance keypad or lab door handles.

Protocol B: Solubilization and Reaction Setup

  • In-Hood Solubilization: Add the primary reaction solvent (e.g., DMF, DMSO, or DCM) directly to the weigh boat or transfer vessel inside the hood. Causality: Wetting the powder eliminates the inhalation and aerosolization hazard, transitioning the risk profile from respiratory to strictly dermal.

  • Quantitative Transfer: Transfer the solution to the closed-system reaction flask. Triple-rinse the weigh boat with the reaction solvent into the flask to ensure quantitative transfer and complete decontamination of the boat.

Part 3: Spill Response & Decontamination Logistics

Accidental releases require immediate, procedural responses to prevent laboratory-wide contamination. Because 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one is highly soluble in polar organics but moderately soluble in water, water alone is insufficient for decontamination.

Spill S1 Spill Detected: Spirocyclic Lactam Powder S2 Is spill >50mg OR outside fume hood? S1->S2 S3 Major Spill Protocol: Evacuate & Call EHS S2->S3 YES S4 Minor Spill Protocol: Don Heavy-Duty Nitrile S2->S4 NO S5 Dampen with EtOH to prevent dust S4->S5 S6 Wipe inward, place in hazardous waste bin S5->S6

Caption: Decision matrix for spirocyclic lactam spill response and decontamination.

Decontamination Procedure (Minor Spills < 50mg):

  • Don heavy-duty outer nitrile gloves over your standard double-gloves.

  • Do not sweep the dry powder. Causality: Sweeping generates hazardous aerosols.

  • Gently cover the spill with an absorbent pad.

  • Dampen the pad with Ethanol (EtOH) or Isopropanol (IPA). The alcohol will dissolve the hydroxymethyl-lactam complex without generating reactive byproducts.

  • Wipe inward from the edges to the center to prevent spreading.

  • Wash the surface with a standard laboratory detergent solution, followed by a final water wipe.

Part 4: Waste Disposal Plan

The disposal of spirocyclic lactams must comply with institutional and federal hazardous waste regulations[2].

  • Solid Waste: All contaminated consumables (outer gloves, weigh boats, absorbent pads, and wipes) must be placed in a puncture-resistant, sealable bag. Label the bag explicitly as: "Hazardous Solid Waste - Trace Spirocyclic Lactams / Unknown Toxicity."

  • Liquid Waste: Washings, mother liquors, and reaction byproducts containing the compound must be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy.

    • Critical Chemical Warning: Do not mix lactam-containing waste with strong aqueous acids or bases. Extreme pH environments can catalyze the hydrolysis of the gamma-lactam ring, potentially generating reactive primary amines and unexpected exothermic reactions in the waste carboy.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Requirements for Laboratories. North Carolina State University Environmental Health and Safety.[Link]

  • PubChemLite. 6-azaspiro[3.4]octan-7-one Structural Information (CID 79027205). National Center for Biotechnology Information.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.